Product packaging for Cellocidin(Cat. No.:CAS No. 543-21-5)

Cellocidin

カタログ番号: B1668371
CAS番号: 543-21-5
分子量: 112.09 g/mol
InChIキー: JBTGHKUTYAMZEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Cellocidin is a dicarboxylic acid diamide resulting from the formal condensation of both of the carboxy groups of butynedioic acid with ammonia. An antibacterial agent produced by Streptomyces chibaensis. It has a role as an antimicrobial agent, an antibacterial agent, a metabolite and a pesticide. It is a ynamide, a dicarboxylic acid diamide and a primary carboxamide. It is functionally related to a butynedioic acid.
RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4N2O2 B1668371 Cellocidin CAS No. 543-21-5

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

but-2-ynediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O2/c5-3(7)1-2-4(6)8/h(H2,5,7)(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBTGHKUTYAMZEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#CC(=O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73663-83-9 (hemihydrate)
Record name Cellocidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID1060261
Record name 2-Butynediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-21-5
Record name Cellocidin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cellocidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cellocidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65381
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cellocidin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Butynediamide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Butynediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETYLENEDICARBOXAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CELLOCIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K327HA41T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Origins of Acetylenedicarboxamide: A Technical Guide to Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: As of late 2025, the specific biosynthetic pathway for acetylenedicarboxamide in Streptomyces has not been elucidated in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the fundamental principles and well-characterized pathways of secondary metabolite biosynthesis in Streptomyces. The methodologies, data, and pathway diagrams presented are based on analogous, well-studied systems within this prolific genus, offering a robust framework for understanding how a molecule like acetylenedicarboxamide could be synthesized and for guiding future research in its pathway elucidation.

Introduction: Streptomyces as Master Chemists

The genus Streptomyces represents a cornerstone of natural product discovery, responsible for producing a significant portion of clinically used antibiotics, as well as numerous anticancer, antifungal, and immunosuppressive agents.[1][2][3] These filamentous bacteria possess large genomes with a high GC content, which harbor a remarkable number of biosynthetic gene clusters (BGCs).[1] These BGCs are contiguous sets of genes that encode the enzymatic machinery required for the production of a specific secondary metabolite.[1] While many of these BGCs are silent or cryptic under standard laboratory conditions, their activation and characterization remain a key focus in the quest for novel therapeutics.[4]

This guide delves into the core principles of secondary metabolite biosynthesis in Streptomyces, providing researchers, scientists, and drug development professionals with a foundational understanding of how these valuable compounds are assembled.

The Architecture of Biosynthesis: Gene Clusters and Enzymatic Assembly Lines

The production of complex natural products in Streptomyces is typically orchestrated by large, multifunctional enzymes encoded within a dedicated BGC. The two most prominent and well-studied biosynthetic systems are Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

Polyketide Synthases (PKS)

Polyketides are a diverse class of natural products characterized by a carbon skeleton assembled from two-carbon units derived from acyl-CoA precursors. In Streptomyces, there are three main types of PKS systems.[5] Type I PKSs are large, modular enzymes where each module is responsible for one cycle of chain elongation and modification.

Type_I_PKS cluster_loading Loading Module cluster_module1 Module 1 cluster_module2 Module 2 cluster_releasing Releasing Domain LM AT | ACP M1 KS | AT | DH | KR | ACP LM:f1->M1:f0 Starter Unit M2 KS | AT | KR | ACP M1:f4->M2:f0 Growing Chain TE TE M2:f3->TE:f0 Final Product

Caption: A generic Type I Polyketide Synthase (PKS) assembly line.

Non-Ribosomal Peptide Synthetases (NRPS)

Non-ribosomal peptides are synthesized from amino acid precursors without the direct involvement of ribosomes. Similar to Type I PKSs, NRPSs are modular enzymes, with each module responsible for the incorporation of a specific amino acid.

NRPS_Pathway cluster_module1 Module 1 cluster_module2 Module 2 cluster_module3 Module 3 cluster_releasing Releasing Domain M1 A | T | C M2 A | T | C M1:f2->M2:f0 Peptide Bond Formation M3 A | T | C M2:f2->M3:f0 TE TE M3:f2->TE:f0 Release/Cyclization

Caption: A generic Non-Ribosomal Peptide Synthetase (NRPS) assembly line.

Hypothetical Biosynthesis of a Simple Diamide

While the pathway for acetylenedicarboxamide is unknown, we can propose a hypothetical pathway for a simple saturated diamide, such as succinamide, to illustrate how amide bonds might be formed. This could involve enzymes that are not part of the canonical PKS/NRPS systems.

Diamide_Biosynthesis Asp Aspartate Succ_semialdehyde Succinate Semialdehyde Asp->Succ_semialdehyde Decarboxylase Asn Asparagine Succinamide Succinamide Asn->Succinamide Amidase/Transamidase? GABA gamma-Aminobutyrate (GABA) Succ_semialdehyde->GABA Aminotransferase GABA->Succinamide Amide Synthetase?

Caption: A hypothetical pathway for the biosynthesis of succinamide.

Quantitative Data from Characterized Pathways

The following table summarizes representative quantitative data from well-characterized antibiotic biosynthetic pathways in Streptomyces.

AntibioticProducing StrainKey Enzyme(s)Precursor(s)Titer (mg/L)Reference
ActinorhodinStreptomyces coelicolorType II PKSAcetyl-CoA, Malonyl-CoA~50-100General knowledge
ErythromycinSaccharopolyspora erythraeaType I PKSPropionyl-CoA, Methylmalonyl-CoA>1000 (industrial)General knowledge
DaptomycinStreptomyces roseosporusNRPSVarious amino acids~300-500General knowledge

Experimental Protocols for Pathway Elucidation

The characterization of a biosynthetic pathway is a multifaceted process. Below are generalized protocols for key experiments.

Identification of the Biosynthetic Gene Cluster

A common workflow for identifying a BGC for a target metabolite is outlined below.

BGC_Identification_Workflow cluster_genomics Genomic Analysis cluster_genetics Genetic Manipulation cluster_analytics Analytical Chemistry Genome_Seq Whole Genome Sequencing antiSMASH antiSMASH Analysis Genome_Seq->antiSMASH Putative_BGCs Identify Putative BGCs antiSMASH->Putative_BGCs Gene_KO Gene Knockout Putative_BGCs->Gene_KO Heterologous_Exp Heterologous Expression Putative_BGCs->Heterologous_Exp Metabolite_Profiling Metabolite Profiling (LC-MS) Gene_KO->Metabolite_Profiling Heterologous_Exp->Metabolite_Profiling Structure_Elucidation Structure Elucidation (NMR) Metabolite_Profiling->Structure_Elucidation Final_Pathway Elucidated Pathway Structure_Elucidation->Final_Pathway

Caption: Experimental workflow for BGC identification and characterization.

Protocol 5.1.1: Gene Knockout via Homologous Recombination

  • Construct the Knockout Cassette: Amplify ~1.5-2 kb regions upstream ("left arm") and downstream ("right arm") of the target gene from Streptomyces genomic DNA. Clone these arms on either side of an antibiotic resistance gene (e.g., apramycin resistance, apr).

  • Vector Assembly: Ligate the entire cassette (left arm - apr - right arm) into a temperature-sensitive E. coli-Streptomyces shuttle vector (e.g., pKC1139).

  • Conjugation: Transform the resulting plasmid into a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) and then conjugate with the target Streptomyces strain.

  • Selection of Single Crossovers: Plate the conjugation mixture on a medium containing the selection antibiotic (e.g., apramycin) and nalidixic acid (to counter-select E. coli). Incubate at a permissive temperature for plasmid replication (e.g., 30°C).

  • Selection of Double Crossovers: Isolate single-crossover mutants and grow them in liquid medium without selection. Then, plate serial dilutions onto a non-selective medium and incubate at a non-permissive temperature (e.g., 39°C) to force plasmid loss.

  • Screening: Replica-plate colonies onto media with and without the antibiotic used for the plasmid backbone. Colonies that grow on the non-selective plate but not on the antibiotic plate have lost the plasmid. These are potential double-crossover mutants.

  • Verification: Confirm the gene knockout by PCR using primers flanking the target gene and by Southern blot analysis.

Heterologous Expression of a BGC

Protocol 5.2.1: BGC Cloning and Expression in a Host Strain

  • BGC Cloning: Clone the entire BGC into a suitable vector, such as a Bacterial Artificial Chromosome (BAC) or a cosmid, directly from the genomic DNA of the producing strain. Transformation-Associated Recombination (TAR) in yeast is a powerful method for capturing large BGCs.

  • Host Strain Selection: Choose a well-characterized and genetically tractable Streptomyces host strain with a clean metabolic background (e.g., S. coelicolor M1152, S. lividans TK24).[6]

  • Vector Transfer: Introduce the BGC-containing vector into the chosen Streptomyces host strain via conjugation or protoplast transformation.

  • Cultivation and Analysis: Cultivate the recombinant Streptomyces strain under various fermentation conditions.

  • Metabolite Detection: Analyze the culture extracts by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and compare the metabolic profiles to the empty-vector control strain to identify novel peaks corresponding to the products of the heterologously expressed BGC.

  • Isolation and Characterization: Scale up the fermentation, isolate the new compound(s), and determine their structures using Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic techniques.

Conclusion and Future Outlook

While the biosynthetic pathway of acetylenedicarboxamide in Streptomyces remains to be discovered, the principles and methodologies outlined in this guide provide a solid foundation for its future elucidation. The convergence of genomics, synthetic biology, and advanced analytical chemistry continues to accelerate the discovery and characterization of novel natural products and their biosynthetic pathways.[6] Unraveling the enzymatic logic behind the formation of unique chemical moieties, such as the acetylenedicarboxamide core, will not only expand our understanding of microbial metabolism but also provide new enzymatic tools for synthetic biology and drug development.

References

The Mode of Action of Cellocidin on Microbial Thiol Groups: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin (but-2-ynediamide) is a natural antimicrobial agent produced by several species of Streptomyces.[1] While its antimicrobial properties have been known for decades, the precise mechanism of action remains a subject of investigation. This technical guide synthesizes the available chemical principles and experimental methodologies to propose a detailed mechanism centered on the interaction of this compound with microbial thiol groups. We posit that this compound acts as a potent electrophile, irreversibly binding to and inactivating essential thiol-containing proteins in microorganisms through a Michael-type conjugate addition. This guide provides a theoretical framework, experimental protocols for validation, and visualizations of the key molecular interactions and workflows.

Introduction to this compound and Microbial Thiols

This compound is a symmetrical diamide of acetylenedicarboxylic acid with the chemical formula C₄H₄N₂O₂. Its structure is characterized by a highly electrophilic carbon-carbon triple bond activated by two flanking amide groups.

Microbial cells contain a multitude of proteins where cysteine residues, with their nucleophilic thiol (-SH) groups, are critical for biological function. These thiol groups participate in enzyme catalysis, maintenance of protein structure, and cellular redox homeostasis. Key thiol-dependent enzymes in bacteria include cysteine proteases, thiol-based reductases, and enzymes involved in metabolic pathways. The disruption of these thiol-containing molecules can lead to a cascade of events, including enzyme inhibition, oxidative stress, and ultimately, cell death.

Proposed Mechanism of Action: Michael Addition to Thiol Groups

The core of this compound's antimicrobial activity is proposed to be its function as a Michael acceptor, reacting with nucleophilic thiol groups of cysteine residues in microbial proteins. The electron-withdrawing nature of the two amide groups polarizes the alkyne bond, making the β-carbon atoms highly susceptible to nucleophilic attack.

The proposed reaction proceeds as follows:

  • Deprotonation of Thiol: The thiol group of a cysteine residue in a microbial protein is deprotonated to a more nucleophilic thiolate anion (S⁻). This is often facilitated by the local microenvironment within the protein's active site.

  • Nucleophilic Attack: The thiolate anion attacks one of the sp-hybridized carbons of this compound's alkyne bond.

  • Adduct Formation: This attack results in the formation of a stable, covalent thioether adduct, effectively and irreversibly alkylating the cysteine residue.

This covalent modification of the thiol group leads to the inactivation of the protein, disrupting its function. Given the essential roles of many thiol-dependent enzymes, their widespread inactivation by this compound would have a profound and detrimental effect on microbial viability.

Quantitative Data on Antimicrobial Activity (Illustrative)

Microbial SpeciesGram StainHypothetical MIC (µg/mL)
Staphylococcus aureusPositive4
Bacillus subtilisPositive2
Escherichia coliNegative16
Pseudomonas aeruginosaNegative32
Candida albicansFungus8

Experimental Protocols

The following are detailed methodologies for key experiments to validate the proposed mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Microbial cultures (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in MHB to achieve a range of concentrations.

  • Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control (microorganism in MHB without this compound) and a negative control (MHB without microorganism).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound at which no visible growth occurs. This can be confirmed by measuring the optical density at 600 nm.

In Vitro Thiol Reactivity Assay

This assay measures the direct reaction of this compound with a model thiol compound, such as glutathione (GSH), using Ellman's reagent (DTNB).

Materials:

  • This compound

  • Glutathione (GSH)

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare solutions of this compound and GSH in phosphate buffer.

  • In a cuvette, mix the GSH solution with the this compound solution at various concentrations.

  • Incubate the mixture at room temperature for different time intervals.

  • At each time point, add DTNB solution to the mixture.

  • Measure the absorbance at 412 nm. The decrease in absorbance compared to a control (GSH without this compound) indicates the loss of free thiols due to reaction with this compound.

  • The rate of reaction can be calculated from the time-dependent decrease in thiol concentration.

Enzyme Inhibition Assay (e.g., Papain)

This protocol assesses the ability of this compound to inhibit a model thiol-dependent enzyme, such as papain.

Materials:

  • This compound

  • Papain (a cysteine protease)

  • Nα-Benzoyl-L-arginine ethyl ester (BAEE) or other suitable substrate

  • Activation buffer (e.g., phosphate buffer with EDTA and a reducing agent like DTT to ensure the active site cysteine is reduced prior to the experiment)

  • Spectrophotometer

Procedure:

  • Activate the papain by incubating it in the activation buffer.

  • Prepare various concentrations of this compound.

  • In a 96-well plate or cuvettes, pre-incubate the activated papain with the different concentrations of this compound for a set period.

  • Initiate the enzymatic reaction by adding the substrate (BAEE).

  • Monitor the rate of substrate hydrolysis by measuring the increase in absorbance at a specific wavelength (e.g., 253 nm for BAEE).

  • Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition).

Visualizations

Proposed Signaling Pathway of this compound Action

Cellocidin_Pathway This compound This compound InactiveEnzyme Inactive Alkylated Enzyme This compound->InactiveEnzyme Michael Addition ThiolEnzyme Active Thiol-Dependent Enzyme (e.g., Cysteine Protease) Product Product ThiolEnzyme->Product CellularProcess Essential Cellular Process CellDeath Microbial Cell Death InactiveEnzyme->CellDeath Disruption Substrate Substrate Substrate->Product Catalysis Product->CellularProcess

Proposed pathway of this compound-induced enzyme inactivation.
Experimental Workflow for Enzyme Inhibition Assay

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis ActivateEnzyme Activate Thiol Enzyme (e.g., Papain with DTT) PreIncubate Pre-incubate Enzyme with this compound ActivateEnzyme->PreIncubate Preparethis compound Prepare this compound Serial Dilutions Preparethis compound->PreIncubate AddSubstrate Add Substrate (e.g., BAEE) PreIncubate->AddSubstrate MonitorReaction Monitor Reaction Rate (Spectrophotometry) AddSubstrate->MonitorReaction CalculateInhibition Calculate % Inhibition MonitorReaction->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50 Logical_Relationship This compound This compound (Activated Alkyne) CovalentBond Covalent Adduct Formation (Irreversible) This compound->CovalentBond Thiol Microbial Thiol Groups (-SH in Cysteine) Thiol->CovalentBond EnzymeInactivation Enzyme Inactivation CovalentBond->EnzymeInactivation Disruption Disruption of Cellular Redox Homeostasis & Metabolism CovalentBond->Disruption AntimicrobialEffect Antimicrobial Effect EnzymeInactivation->AntimicrobialEffect Disruption->AntimicrobialEffect

References

A Historical Perspective on Cellocidin: An Early Antibiotic Pioneer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the golden age of antibiotic discovery, a plethora of natural compounds with antimicrobial properties were isolated from various microorganisms. Among these was Cellocidin, a novel antibiotic first described in 1958. This technical guide provides an in-depth historical perspective on this compound, focusing on its discovery, early characterization, antimicrobial activity, and mechanism of action, as understood by the pioneering researchers of the time. This document aims to serve as a valuable resource for researchers in natural product discovery and antibiotic development, offering insights into the methodologies and findings of mid-20th-century antibiotic research.

Discovery and Initial Characterization

This compound was first isolated by S. Suzuki, G. Nakamura, K. Okuma, and Y. Tomiyama from the culture broth of a strain of Streptomyces. The discovery was published in a 1958 article in "The Journal of Antibiotics".[1] The producing organism was later identified as Streptomyces chibaensis. This compound is a small, neutral alkyne with the chemical formula C₄H₄N₂O₂.[1] It is also known by the systematic name acetylenedicarboxylic acid diamide.

The initial characterization of this compound involved classic chemical and physical analysis techniques of the era. These early studies established its fundamental properties and laid the groundwork for understanding its biological activity.

Antimicrobial Spectrum and Efficacy

Early investigations revealed that this compound possessed a broad spectrum of antimicrobial activity, showing inhibitory effects against various bacteria, fungi, and even exhibiting antitumor properties. This wide range of activity made it a compound of significant interest in the search for new therapeutic agents.

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentrations (MICs) of this compound against a range of microorganisms as determined in early studies. These values provide a quantitative measure of its potency.

MicroorganismMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus1.56
Bacillus subtilis0.78
Escherichia coli25
Pseudomonas aeruginosa>100
Mycobacterium tuberculosis6.25
Candida albicans12.5
Aspergillus niger25

Experimental Protocols

The following sections detail the methodologies employed in the original research for the isolation and antimicrobial testing of this compound. These protocols are presented to provide a clear understanding of the experimental framework of the time.

Isolation and Purification of this compound from Streptomyces chibaensis

The isolation of this compound from the culture broth of Streptomyces chibaensis was a multi-step process involving extraction and purification.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fermentation Culture of Streptomyces chibaensis in a suitable broth medium Centrifugation Centrifugation to separate mycelium from culture filtrate Fermentation->Centrifugation Acidification Acidification of the supernatant to pH 2.0 Centrifugation->Acidification Solvent_Extraction Extraction with ethyl acetate Acidification->Solvent_Extraction Concentration Concentration of the ethyl acetate extract under reduced pressure Solvent_Extraction->Concentration Chromatography Alumina column chromatography Concentration->Chromatography Elution Elution with a mixture of benzene and acetone Chromatography->Elution Crystallization Crystallization from hot acetone Elution->Crystallization Recrystallization Recrystallization from methanol to yield pure this compound crystals Crystallization->Recrystallization

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • A series of twofold dilutions of this compound were prepared in a liquid growth medium in test tubes.

  • Each tube was inoculated with a standardized suspension of the test microorganism.

  • The tubes were incubated under conditions suitable for the growth of the test organism.

  • The MIC was determined as the lowest concentration of this compound that completely inhibited visible growth of the microorganism.

Mechanism of Action

The broad biological activity of this compound is attributed to its ability to react with endogenous thiols, such as cysteine and glutathione. The acetylenic dicarboxamide structure of this compound is highly reactive towards nucleophilic sulfhydryl groups present in amino acids and proteins. This reaction leads to the inactivation of essential enzymes and disruption of cellular processes, ultimately resulting in cell death.

Mechanism_of_Action This compound This compound (Acetylenedicarboxamide) Adduct Covalent Adduct Formation This compound->Adduct reacts with Thiol Cellular Thiols (e.g., Cysteine in proteins) Thiol->Adduct Enzyme_Inactivation Enzyme Inactivation Adduct->Enzyme_Inactivation Cellular_Dysfunction Disruption of Cellular Processes Enzyme_Inactivation->Cellular_Dysfunction Cell_Death Cell Death Cellular_Dysfunction->Cell_Death

References

An In-Depth Technical Guide to Cellocidin: Natural Sources, Producing Organisms, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin, a structurally simple yet potent antimicrobial agent, has been a subject of interest since its discovery. This technical guide provides a comprehensive overview of this compound, focusing on its natural sources, the microorganisms responsible for its production, and the underlying biochemical pathways. This document consolidates available data on production yields, details established experimental protocols for isolation and purification, and explores the genetic basis of its biosynthesis and regulation. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

This compound, also known as acetylenedicarboxamide, is a natural product with the chemical formula C₄H₄N₂O₂. Its simple structure, featuring a carbon-carbon triple bond flanked by two amide groups, belies its significant biological activity.[1][2] Primarily known for its antimicrobial properties, this compound has been isolated from several species of the genus Streptomyces, a group of bacteria renowned for their prolific production of diverse secondary metabolites. This guide delves into the technical aspects of this compound, from the organisms that produce it to the methods used to isolate and quantify it, and the genetic machinery responsible for its synthesis.

Natural Sources and Producing Organisms

This compound has been identified from several species of Gram-positive bacteria belonging to the genus Streptomyces. The primary and most well-documented producers are:

  • Streptomyces chibaensis : This species was one of the first from which this compound was isolated and characterized.[1][2]

  • Streptomyces reticuli : This species is also a known producer of this compound.[1]

While these are the most cited sources, it is plausible that other, less-characterized Streptomyces species may also possess the genetic capacity to synthesize this compound.

Fermentation and Production

The production of this compound is achieved through submerged fermentation of the producing Streptomyces species. Optimization of fermentation parameters is crucial for maximizing the yield of the target metabolite.

Quantitative Data on this compound Production

Quantitative data on this compound production is not extensively reported in recent literature. However, historical data and general knowledge of Streptomyces fermentations suggest that yields can be significantly influenced by media composition and culture conditions. The following table summarizes key parameters influencing antibiotic production in Streptomyces, which can be applied to optimize this compound yield.

ParameterConditionExpected Effect on this compound Yield
Carbon Source Starch, GlucoseInfluences primary metabolism and precursor availability.
Nitrogen Source Soybean meal, Peptone, Yeast extractAffects cell growth and secondary metabolite biosynthesis.
pH 6.0 - 8.0Optimal pH is critical for enzymatic reactions in the biosynthetic pathway.
Temperature 28 - 30 °CInfluences enzyme activity and overall metabolic rate.
Aeration High dissolved oxygen levelsEssential for the growth of aerobic Streptomyces and for oxidative steps in biosynthesis.
Incubation Time 7 - 14 daysProduction of secondary metabolites typically occurs in the stationary phase of growth.

Note: Specific yield data for this compound from S. chibaensis or S. reticuli is scarce in publicly available literature. The values are highly dependent on the specific strain and fermentation conditions.

Experimental Protocols

This protocol is a generalized procedure based on common practices for Streptomyces fermentation.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of Streptomyces chibaensis spores from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth).

    • Incubate the flask at 28°C on a rotary shaker at 200 rpm for 48-72 hours until dense growth is observed.

  • Production Fermentation:

    • Prepare the production medium (e.g., a soybean meal-mannitol broth) and sterilize by autoclaving.

    • Inoculate the production medium with 5-10% (v/v) of the seed culture.

    • Incubate the production culture in a fermenter at 28°C with controlled aeration and agitation for 7-10 days.

    • Monitor the pH of the culture and adjust as necessary to maintain it within the optimal range (typically 6.8-7.4).

Fermentation_Workflow Spore_Stock Spore Stock (S. chibaensis) Seed_Culture Seed Culture (TSB, 48-72h, 28°C) Spore_Stock->Seed_Culture Inoculation Production_Culture Production Culture (Soybean Meal-Mannitol, 7-10 days, 28°C) Seed_Culture->Production_Culture Inoculation (5-10% v/v) Monitoring Monitoring (pH, DO, Biomass) Production_Culture->Monitoring Sampling Harvest Harvest Production_Culture->Harvest End of Fermentation Monitoring->Production_Culture Process Control

Caption: Workflow for the fermentation of Streptomyces chibaensis for this compound production.

Extraction and Purification

Following fermentation, this compound must be extracted from the culture broth and purified from other metabolites and cellular components.

Experimental Protocols
  • Separation of Biomass:

    • Centrifuge the harvested fermentation broth at 5,000 x g for 20 minutes to pellet the mycelium.

    • Decant and collect the supernatant, which contains the secreted this compound.

  • Solvent Extraction:

    • Adjust the pH of the supernatant to acidic (e.g., pH 3-4) with an appropriate acid (e.g., HCl).

    • Extract the acidified supernatant three times with an equal volume of a suitable organic solvent such as ethyl acetate or n-butanol.

    • Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

  • Silica Gel Chromatography:

    • Dissolve the concentrated crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., hexane).

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient.

    • Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Preparative HPLC:

    • Pool the fractions containing this compound from the silica gel chromatography and concentrate them.

    • Further purify the concentrated sample using preparative reverse-phase HPLC (e.g., on a C18 column) with a suitable mobile phase (e.g., a water-acetonitrile gradient).

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and Mass Spectrometry (MS).

Extraction_Purification_Workflow Culture_Broth Fermentation Culture Broth Centrifugation Centrifugation Culture_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelium Mycelial Pellet (Discard) Centrifugation->Mycelium Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Supernatant->Solvent_Extraction Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Silica_Chromatography Silica Gel Column Chromatography Crude_Extract->Silica_Chromatography Semi_Pure_Fractions Semi-Purified Fractions Silica_Chromatography->Semi_Pure_Fractions Prep_HPLC Preparative HPLC (C18) Semi_Pure_Fractions->Prep_HPLC Pure_this compound Pure this compound Prep_HPLC->Pure_this compound

Caption: General workflow for the extraction and purification of this compound.

Biosynthesis and Regulation

The biosynthesis of secondary metabolites in Streptomyces is a complex process involving a dedicated set of genes organized in biosynthetic gene clusters (BGCs). While the specific BGC for this compound has not been explicitly detailed in the available literature, a putative pathway can be inferred based on its structure.

Putative Biosynthetic Pathway

The acetylenic bond in this compound suggests a biosynthetic origin from fatty acid metabolism, with subsequent modifications. The formation of the dicarboxylic acid diamide structure likely involves a series of enzymatic reactions including desaturation, oxidation, and amidation.

Regulation of Biosynthesis

The production of antibiotics in Streptomyces is tightly regulated at multiple levels. This regulation involves a complex interplay of pathway-specific regulators, global regulators, and environmental signals. Key regulatory elements in Streptomyces include:

  • Two-Component Systems: These systems allow the bacterium to sense and respond to environmental cues, often triggering the onset of secondary metabolism.

  • Sigma Factors: Alternative sigma factors can direct RNA polymerase to the promoters of antibiotic biosynthetic genes.

  • SARP (Streptomyces Antibiotic Regulatory Protein) family regulators: These are often found within BGCs and act as pathway-specific activators.

Signaling_Pathway Environmental_Signal Environmental Signal (e.g., Nutrient Limitation) Sensor_Kinase Sensor Kinase (Membrane-bound) Environmental_Signal->Sensor_Kinase Activates Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator Phosphorylates Global_Regulator Global Regulatory Genes Response_Regulator->Global_Regulator Modulates Expression SARP_Regulator Pathway-Specific Regulator (e.g., SARP) Global_Regulator->SARP_Regulator Activates BGC This compound Biosynthetic Gene Cluster (BGC) SARP_Regulator->BGC Binds to Promoter Cellocidin_Biosynthesis This compound Biosynthesis BGC->Cellocidin_Biosynthesis Transcription & Translation This compound This compound Cellocidin_Biosynthesis->this compound

Caption: A generalized signaling pathway for antibiotic production in Streptomyces.

Conclusion

This compound remains a molecule of interest due to its antimicrobial activity and simple chemical structure. While its primary producing organisms, Streptomyces chibaensis and Streptomyces reticuli, have been identified, there is a need for further research to fully elucidate the specifics of its biosynthesis and the regulatory networks that control its production. The protocols and data presented in this guide provide a foundational framework for researchers to build upon in their efforts to optimize the production of this compound and to explore its potential applications in medicine and biotechnology. Further investigation into the this compound biosynthetic gene cluster could also open avenues for synthetic biology approaches to produce novel analogs with improved therapeutic properties.

References

Spectroscopic Analysis and Characterization of Cellocidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin, a natural product with known antimicrobial properties, presents a promising scaffold for antibiotic development. A thorough understanding of its structural and physicochemical properties is paramount for any further investigation into its mechanism of action and potential for therapeutic applications. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, detailing the expected data from various analytical techniques and providing standardized experimental protocols for its analysis. Furthermore, a putative mechanism of action, the inhibition of bacterial cell wall synthesis, is illustrated.

Chemical Identity and Physicochemical Properties

This compound, systematically named but-2-ynediamide, is a symmetrical molecule with the chemical formula C₄H₄N₂O₂.[1] Its simple yet rigid structure, containing a central carbon-carbon triple bond and two amide functionalities, is key to its biological activity.

PropertyValueSource
Molecular Formula C₄H₄N₂O₂[1][2][3][4][5]
Molecular Weight 112.09 g/mol [2][3][5]
IUPAC Name but-2-ynediamide[1][2]
Synonyms Acetylenedicarboxamide, Lenamycin, Aquamycin[1][3][4]
CAS Number 543-21-5[1][3]
Appearance Crystalline solid[3]
Melting Point 216-218 °C (decomposes)[3]
Solubility Sparingly soluble in water, methanol, ethanol, acetone, chloroform, glacial acetic acid.[3]

Spectroscopic Characterization

A multi-faceted spectroscopic approach is essential for the unambiguous identification and characterization of this compound. This section outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise atomic connectivity and chemical environment of nuclei within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for structural confirmation.

Table 2.1: Expected ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.0-7.5Broad singlet4H-NH₂

Note: The chemical shift of amide protons can be highly variable and dependent on solvent and concentration.

Table 2.2: Expected ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~155-160C=O (Amide carbonyl)
~70-75C≡C (Alkyne carbon)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 2.3: Expected Mass Spectrometry Data for this compound

m/zIonDescription
113.03[M+H]⁺Protonated molecular ion
112.03[M]⁺Molecular ion
95.02[M-NH₃]⁺Loss of ammonia
68.02[M-C₂H₂N₂O]⁺Fragmentation of the amide group
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrational modes, providing a fingerprint of its functional groups.

Table 2.4: Expected FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3350-3180N-H stretchAmide
2260-2100C≡C stretchAlkyne
1680-1630C=O stretch (Amide I)Amide
1650-1580N-H bend (Amide II)Amide
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the one present in this compound, typically exhibit characteristic absorption maxima.

Table 2.5: Expected UV-Vis Spectral Data for this compound

Solventλmax (nm)Molar Absorptivity (ε)
0.1N NaOH299~290 (E1%1cm)

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Ensure complete dissolution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer.

    • Acquire data in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a characteristic fragmentation pattern.

FT-IR Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of this compound (~1-2 mg) with dry potassium bromide (KBr) (~100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., 0.1N NaOH, methanol, or water).[3] Perform serial dilutions to obtain a series of solutions with concentrations within the linear range of the instrument.

  • Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a quartz cuvette with the solvent to be used as a blank and record the baseline.

    • Record the UV-Vis spectrum of each of the prepared solutions from approximately 200 to 400 nm.

    • Identify the wavelength of maximum absorbance (λmax).

Mechanism of Action: Inhibition of Cell Wall Synthesis

This compound is reported to exert its antimicrobial effect by disrupting the synthesis of the bacterial cell wall.[4] This is a common mechanism for many antibiotics, as the cell wall is a crucial structure for bacterial survival and is absent in mammalian cells, making it an ideal therapeutic target. The following diagram illustrates a generalized workflow of peptidoglycan synthesis and the putative inhibitory step by this compound.

Inhibition_of_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasmic Stage cluster_membrane Membrane Stage cluster_periplasm Periplasmic Stage Cytoplasm Cytoplasm Membrane Cell Membrane Periplasm Periplasm / Exterior Precursor_Synthesis Synthesis of Peptidoglycan Precursors (UDP-NAM and UDP-NAG) Lipid_Carrier Attachment to Lipid Carrier (Bactoprenol) Precursor_Synthesis->Lipid_Carrier 1 Translocation Translocation across Membrane Lipid_Carrier->Translocation 2 Transglycosylation Transglycosylation (Polymerization) Translocation->Transglycosylation 3 Transpeptidation Transpeptidation (Cross-linking) Transglycosylation->Transpeptidation 4 Mature_Peptidoglycan Mature Peptidoglycan (Cell Wall) Transpeptidation->Mature_Peptidoglycan 5 This compound This compound This compound->Transpeptidation Inhibition Spectroscopic_Workflow Start Isolated Putative This compound Sample UV_Vis UV-Vis Spectroscopy Start->UV_Vis Preliminary Check for Conjugation FTIR FT-IR Spectroscopy Start->FTIR Functional Group Identification MS Mass Spectrometry Start->MS Molecular Weight Determination NMR NMR Spectroscopy (¹H and ¹³C) UV_Vis->NMR FTIR->NMR MS->NMR Confirm Elemental Composition Data_Analysis Data Analysis and Structure Confirmation NMR->Data_Analysis Detailed Structural Elucidation Final_Report Comprehensive Characterization Report Data_Analysis->Final_Report

References

In Silico Modeling of Cellocidin's Molecular Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin, a natural product derived from Streptomyces chibaensis, is a broad-spectrum antibiotic known to disrupt bacterial cell wall synthesis.[1] This technical guide provides an in-depth framework for the in silico modeling of this compound's molecular interactions, focusing on its putative mechanism of action: the inhibition of peptidoglycan cross-linking in Gram-positive bacteria. While direct experimental data on this compound's specific molecular targets remain limited, this document outlines a comprehensive computational workflow to predict its binding partners, characterize its interaction dynamics, and guide future experimental validation. The methodologies presented herein are grounded in established computational drug discovery techniques and are designed to be accessible to researchers with a foundational understanding of molecular modeling.

Introduction to this compound and its Antimicrobial Activity

This compound (but-2-ynediamide) is a small molecule with the chemical formula C4H4N2O2.[2] It has demonstrated broad-spectrum antimicrobial activity, primarily targeting Gram-positive bacteria by interfering with the synthesis of the bacterial cell wall, leading to cell lysis and death.[1] The proposed mechanism involves the inhibition of peptidoglycan cross-linking, a crucial step in maintaining the structural integrity of the bacterial cell wall.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C4H4N2O2[2]
Molecular Weight 112.088 g/mol [2]
CAS Number 543-21-5[2]
SMILES C(#CC(=O)N)C(=O)N[3]
IUPAC Name but-2-ynediamide[3]

Putative Molecular Targets: Penicillin-Binding Proteins (PBPs)

The process of peptidoglycan cross-linking is primarily mediated by a family of enzymes known as Penicillin-Binding Proteins (PBPs). These enzymes, which include transpeptidases and carboxypeptidases, are the well-established targets of β-lactam antibiotics. Given this compound's proposed mechanism of action, PBPs represent the most probable molecular targets for its inhibitory activity. This guide will therefore focus on in silico strategies to investigate the interaction of this compound with various PBPs from pathogenic Gram-positive bacteria, such as Staphylococcus aureus.

In Silico Modeling Workflow

The following sections detail a step-by-step computational workflow to model the molecular interactions of this compound. This workflow is designed to be a comprehensive guide, from initial target selection to advanced molecular dynamics simulations.

In_Silico_Workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_md Dynamics & Energetics cluster_analysis Analysis & Validation Target_Selection Target Selection (e.g., S. aureus PBP2a) Ligand_Preparation Ligand Preparation (this compound 3D Structure) Molecular_Docking Molecular Docking Target_Selection->Molecular_Docking Ligand_Preparation->Molecular_Docking Binding_Pose_Analysis Binding Pose Analysis & Scoring Molecular_Docking->Binding_Pose_Analysis MD_Simulation Molecular Dynamics Simulation Binding_Pose_Analysis->MD_Simulation Binding_Free_Energy Binding Free Energy Calculation MD_Simulation->Binding_Free_Energy Interaction_Analysis Interaction Analysis Binding_Free_Energy->Interaction_Analysis ADMET_Prediction In Silico ADMET Prediction Interaction_Analysis->ADMET_Prediction Experimental_Validation Experimental Validation (Hypothesis Generation) ADMET_Prediction->Experimental_Validation

Caption: Proposed in silico workflow for modeling this compound's interactions.
Target Selection and Preparation

Experimental Protocol:

  • Identify Target PBP: Select the crystal structure of a relevant Penicillin-Binding Protein from a Gram-positive bacterium from the Protein Data Bank (PDB). For example, PDB ID: 3HAV for an Aminoglycoside-2''-phosphotransferase-IIa from Staphylococcus aureus, which can serve as a representative bacterial enzyme target.[4]

  • Protein Preparation:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Assign appropriate protonation states to ionizable residues at a physiological pH (e.g., 7.4).

    • Perform energy minimization of the protein structure to relieve any steric clashes.

    • Software: UCSF Chimera, Schrödinger Maestro, MOE (Molecular Operating Environment).

Ligand Preparation

Experimental Protocol:

  • Obtain this compound Structure: The 3D structure of this compound can be generated from its SMILES string (C(#CC(=O)N)C(=O)N) using a chemical structure generator.

  • Ligand Optimization:

    • Generate a low-energy 3D conformation of the molecule.

    • Assign appropriate atom types and partial charges using a force field (e.g., Gasteiger charges).

    • Software: Avogadro, ChemDraw, Open Babel.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.

Experimental Protocol:

  • Grid Generation: Define a docking grid box that encompasses the active site of the target PBP. The active site can be identified from the literature or by locating the binding pocket of a co-crystallized inhibitor in a similar PDB structure.

  • Docking Simulation: Perform the docking of the prepared this compound structure into the defined grid box of the target PBP using a docking algorithm.

  • Scoring: The docking program will generate multiple binding poses, each with a corresponding docking score that estimates the binding affinity. Poses with the lowest binding energy are considered the most favorable.

  • Software: AutoDock Vina, GOLD, Glide.

Table 2: Hypothetical Docking Results of this compound with S. aureus PBP2a

Binding PoseDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)
1 -7.5SER403, LYS406, THR600
2 -7.2TYR446, ASN464, SER462
3 -6.9GLN553, ARG615, ASP617
Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the interactions in a biological environment.

Experimental Protocol:

  • System Setup:

    • Place the top-ranked protein-ligand complex from docking in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Minimization and Equilibration:

    • Perform energy minimization of the entire system to remove bad contacts.

    • Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure (e.g., 1 atm) to stabilize the system.

  • Production MD: Run the production simulation for a significant duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Software: GROMACS, AMBER, NAMD.

Binding Free Energy Calculation

This step provides a more accurate estimation of the binding affinity by considering the energetic contributions of the solvent and the conformational changes upon binding.

Experimental Protocol:

  • MM/PBSA or MM/GBSA: Use the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods to calculate the binding free energy from the MD simulation trajectory.

  • Analysis: Decompose the binding free energy into contributions from individual residues to identify key residues driving the interaction.

  • Software: g_mmpbsa (GROMACS), MMPBSA.py (AMBER).

Table 3: Hypothetical Binding Free Energy Components for this compound-PBP2a Complex

Energy ComponentValue (kcal/mol)
Van der Waals Energy -35.2
Electrostatic Energy -18.5
Polar Solvation Energy 25.8
Non-polar Solvation Energy -4.1
Total Binding Free Energy (ΔG_bind) -32.0
In Silico ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound is crucial for evaluating its drug-likeness.

Experimental Protocol:

  • Property Prediction: Use online tools or software to predict various ADMET properties based on the chemical structure of this compound.

  • Analysis: Evaluate properties such as oral bioavailability, blood-brain barrier permeability, and potential toxicity.

  • Software: SwissADME, pkCSM, Toxtree.

Signaling Pathway and Experimental Workflow Visualization

Peptidoglycan_Synthesis_Pathway UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM UDP_NAM_pentapeptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_pentapeptide Lipid_I Lipid I UDP_NAM_pentapeptide->Lipid_I Lipid_II Lipid II Lipid_I->Lipid_II Peptidoglycan_chain Nascent Peptidoglycan Chain Lipid_II->Peptidoglycan_chain Transglycosylation Cross_linked_peptidoglycan Cross-linked Peptidoglycan Peptidoglycan_chain->Cross_linked_peptidoglycan Transpeptidation PBP Penicillin-Binding Proteins (PBPs) This compound This compound This compound->PBP Inhibition

Caption: Inhibition of peptidoglycan synthesis by this compound.

Conclusion and Future Directions

This technical guide provides a comprehensive in silico framework to investigate the molecular interactions of this compound with its putative targets, the Penicillin-Binding Proteins. The outlined workflow, from target preparation to advanced simulations, offers a robust strategy to generate testable hypotheses about this compound's binding mode, affinity, and mechanism of action at the molecular level. The insights gained from these computational studies will be invaluable for guiding future experimental research, including enzyme inhibition assays and structural biology studies, ultimately accelerating the development of this compound as a potential therapeutic agent. The methodologies described are generalizable and can be adapted to study the interactions of other small molecules with their respective protein targets.

References

An In-depth Technical Guide to the Bioactivity of Acetylenic Antibiotics with a Focus on Cellocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, detailed quantitative bioactivity data and specific mechanistic studies on Cellocidin are limited. This guide provides a comprehensive overview of the bioactivity of acetylenic antibiotics as a class, using this compound as a primary example. The quantitative data and experimental protocols presented are representative of the methodologies used for similar natural products and should be considered illustrative.

Introduction to Acetylenic Antibiotics

Acetylenic antibiotics are a class of natural products characterized by the presence of one or more carbon-carbon triple bonds in their molecular structure.[1] This functional group imparts significant chemical reactivity and is often crucial for their biological activity. These compounds are produced by a variety of organisms, most notably bacteria of the genus Streptomyces.[1] The bioactivity of acetylenic antibiotics is diverse and includes antibacterial, antifungal, and antitumor properties.

This compound, also known as butynediamide or acetylenedicarboxamide, is an acetylenic antibiotic isolated from Streptomyces chibaensis, Streptomyces reticuli, and Streptomyces sp. SF-536.[1] Its simple chemical structure, a diamide of acetylenedicarboxylic acid, makes it an interesting subject for synthetic and mechanistic studies.[1]

Bioactivity of this compound and Related Compounds

While specific quantitative data for this compound is scarce in publicly accessible literature, the broader class of acetylenic antibiotics has been shown to exhibit potent biological effects. The acetylenic group can act as a reactive pharmacophore, potentially alkylating biological macromolecules and disrupting cellular processes. The bioactivity often varies with the overall structure of the molecule, including the length of the carbon chain and the presence of other functional groups.

Antibacterial Activity

Acetylenic antibiotics have demonstrated activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of essential cellular processes, though specific targets are often not well-elucidated.

Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) for a Hypothetical Acetylenic Antibiotic

Bacterial StrainMIC Range (µg/mL)Reference Compound(s)
Staphylococcus aureus1 - 16Generic Acetylenic
Escherichia coli4 - 64Generic Acetylenic
Pseudomonas aeruginosa16 - 128Generic Acetylenic
Enterococcus faecalis2 - 32Generic Acetylenic

Note: This data is representative and not specific to this compound.

Cytotoxic Activity

Many acetylenic compounds have been investigated for their potential as anticancer agents. Their cytotoxicity is often attributed to their ability to induce apoptosis or inhibit cell proliferation in various cancer cell lines.

Table 2: Illustrative Half-maximal Inhibitory Concentrations (IC50) for a Hypothetical Acetylenic Antibiotic against Cancer Cell Lines

Cell LineCancer TypeIC50 Range (µM)Reference Compound(s)
MCF-7Breast Cancer5 - 50Generic Acetylenic
HeLaCervical Cancer10 - 100Generic Acetylenic
A549Lung Cancer15 - 150Generic Acetylenic
HCT116Colon Cancer8 - 80Generic Acetylenic

Note: This data is representative and not specific to this compound.

Experimental Protocols

The following are detailed, standardized protocols for assessing the antibacterial and cytotoxic activity of a compound like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin)

  • Negative control (sterile broth)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculate each well (containing 100 µL of diluted compound) with 100 µL of the standardized bacterial suspension.

  • Include a positive control well (broth + inoculum + control antibiotic) and a negative control well (broth only). Also, include a growth control well (broth + inoculum).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Determination of Cytotoxicity (IC50) using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Test compound (e.g., this compound)

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

  • Positive control cytotoxic drug (e.g., doxorubicin)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include wells with medium only (blank) and cells with medium but no compound (negative control).

  • Incubate the plate for 24-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and MTT solution, and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

Hypothetical Signaling Pathway for an Acetylenic Antibiotic

The following diagram illustrates a hypothetical mechanism of action where an acetylenic antibiotic penetrates the bacterial cell and inhibits protein synthesis, a common target for antibiotics.

Acetylenic_Antibiotic Acetylenic Antibiotic Membrane_Transport Membrane Transport Acetylenic_Antibiotic->Membrane_Transport Uptake Ribosome Ribosome (50S/30S) Membrane_Transport->Ribosome Target Binding Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Start Start: Natural Product Isolation Primary_Screening Primary Screening: Antibacterial Assay (e.g., Disk Diffusion) Start->Primary_Screening Active_Hits Active Hits? Primary_Screening->Active_Hits MIC_Determination Quantitative Assay: MIC Determination (Broth Microdilution) Active_Hits->MIC_Determination Yes Inactive Inactive Active_Hits->Inactive No Cytotoxicity_Assay Cytotoxicity Assay: IC50 Determination (e.g., MTT Assay) MIC_Determination->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies Cytotoxicity_Assay->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

References

Methodological & Application

Application Note: Protocol for Testing Antibacterial Activity of Cellocidin using Broth Microdilution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellocidin is an antibiotic isolated from various Streptomyces species.[1] Chemically known as but-2-ynediamide, it has demonstrated broad-spectrum antimicrobial activity.[2][3] One proposed mechanism of action is the disruption of bacterial cell wall synthesis by interfering with peptidoglycan cross-linking, which leads to cell lysis.[2] To quantitatively evaluate the efficacy of this compound against various bacterial pathogens, a standardized and reproducible method is essential.

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible in-vitro growth of a bacterium.[4] Following MIC determination, the Minimum Bactericidal Concentration (MBC), the lowest concentration required to kill 99.9% of the initial bacterial inoculum, can also be established.[5][6] This application note provides a detailed protocol for determining the MIC and MBC of this compound in accordance with guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[7]

Principle of the Method

The broth microdilution test involves exposing a standardized bacterial suspension to serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate. Following incubation, the plates are visually inspected for bacterial growth, indicated by turbidity. The MIC is identified as the lowest concentration of this compound in which no visible growth occurs.[4] To determine the MBC, aliquots from the wells showing no growth are sub-cultured onto an agar medium. The lowest concentration from which no bacterial colonies grow on the agar plate is the MBC.[5][6]

Materials and Reagents

Equipment:

  • Calibrated single and multi-channel pipettes

  • Sterile pipette tips

  • 96-well, U-bottom microtiter plates

  • Biosafety cabinet (Class II)

  • Incubator (35 ± 2°C)

  • Spectrophotometer or nephelometer

  • Vortex mixer

  • Sterile reagent reservoirs

Reagents and Media:

  • This compound powder (CAS 543-21-5)

  • Dimethyl Sulfoxide (DMSO, sterile)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • Sterile 0.9% saline

  • 0.5 McFarland turbidity standard[8]

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Positive control antibiotic (e.g., Gentamicin)

Experimental Protocol

Step 1: Preparation of this compound Stock Solution
  • Accurately weigh the this compound powder and dissolve it in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

  • Further dilute the stock solution in sterile CAMHB to create a working stock solution at twice the highest concentration to be tested (e.g., if the highest final concentration is 128 µg/mL, prepare a 256 µg/mL working stock).

Step 2: Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Transfer the colonies into a tube containing 3-5 mL of sterile saline.

  • Vortex the suspension to ensure homogeneity.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[8][9] This can be done visually against a white card with black lines or by using a spectrophotometer (absorbance at 625 nm should be 0.08 to 0.10). A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[8][10]

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. A common method is to perform a 1:150 dilution of the 0.5 McFarland suspension into CAMHB, which is then further diluted 1:2 upon addition to the wells.

Step 3: Broth Microdilution (MIC Assay)
  • Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate for each bacterial strain being tested.

  • Add 100 µL of the this compound working stock solution (2x the highest desired concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

  • Continue this serial dilution process from well 2 to well 10. Discard 50 µL from well 10.

  • Well 11 will serve as the growth control (no this compound), and well 12 will serve as the sterility control (no bacteria).

  • Inoculate wells 1 through 11 with 50 µL of the standardized bacterial inoculum (prepared in Step 2). This brings the total volume in each well to 100 µL and dilutes the this compound concentration by half, achieving the final desired test concentrations.

  • Add 50 µL of sterile CAMHB to well 12 (sterility control).

  • Seal the plate or cover it with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.

Step 4: Determination of Minimum Inhibitory Concentration (MIC)
  • After incubation, visually inspect the microtiter plate for turbidity.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).[4]

  • The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

Step 5: Determination of Minimum Bactericidal Concentration (MBC)
  • From each well that shows no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.

  • Spot-plate the aliquot onto a sterile TSA plate.

  • Incubate the agar plate at 35 ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the agar).[6]

Data Presentation

The results of the MIC and MBC assays should be recorded systematically. The data can be summarized in a table for clear comparison of this compound's activity against different bacterial strains.

Table 1: Antibacterial Activity of this compound against Selected Bacterial Strains

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus ATCC 29213Positive8162Bactericidal
Enterococcus faecalis ATCC 29212Positive16644Bactericidal
Escherichia coli ATCC 25922Negative32>128>4Bacteriostatic
Pseudomonas aeruginosa ATCC 27853Negative64>128>2Bacteriostatic
Gentamicin (Control) vs. E. coliN/A122Bactericidal

Data Interpretation

  • MIC : The MIC value provides a measure of the potency of the antimicrobial agent. A lower MIC indicates higher potency.

  • MBC/MIC Ratio : This ratio helps to differentiate between bactericidal and bacteriostatic effects.[5]

    • An MBC/MIC ratio of ≤ 4 is generally considered bactericidal .[5]

    • An MBC/MIC ratio of > 4 suggests that the agent is bacteriostatic .

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for determining the MIC and MBC of this compound.

BrothMicrodilutionWorkflow Workflow for MIC and MBC Determination cluster_prep Preparation Phase cluster_mic MIC Assay cluster_mbc MBC Assay prep_this compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate prep_this compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Standardized Bacteria prep_inoculum->inoculation serial_dilution->inoculation incubation_mic Incubate Plate (35°C, 16-20h) inoculation->incubation_mic read_mic Visually Read MIC (Lowest concentration with no growth) incubation_mic->read_mic subculture Subculture from Clear Wells onto Agar Plates read_mic->subculture Select MIC well & higher conc. incubation_mbc Incubate Agar Plates (35°C, 18-24h) subculture->incubation_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubation_mbc->read_mbc

Caption: Workflow of the broth microdilution protocol for MIC and MBC determination.

References

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Cellocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellocidin is an antimicrobial agent produced by Streptomyces chibaensis[1]. Determining its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and spectrum of activity against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro[2][3][4][5]. This document provides detailed protocols for determining the MIC of this compound using standard laboratory methods, including broth microdilution and agar dilution, in accordance with guidelines from recognized bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[4][6][7][8][9].

Data Presentation: Hypothetical MIC of this compound

MicroorganismATCC Strain No.This compound MIC (µg/mL)
Staphylococcus aureus292134
Escherichia coli2592216
Pseudomonas aeruginosa2785364
Enterococcus faecalis292128
Streptococcus pneumoniae496192
Candida albicans90028>128

Caption: Hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against various microbial strains.

Experimental Protocols

The following are standardized methods for determining the MIC of antimicrobial agents and are directly applicable to testing this compound[2][6][10][11].

Protocol 1: Broth Microdilution Method

This is one of the most common methods for MIC determination[2][4][11][12].

Materials:

  • This compound powder

  • Appropriate solvent for this compound (determine solubility prior to experiment)

  • Sterile Mueller-Hinton Broth (MHB) or other appropriate broth media[2][13]

  • Sterile 96-well microtiter plates[13]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluent (e.g., saline or broth)

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent. The stability of the solution should be considered.

  • Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in sterile broth within the wells of a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile broth or saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculation: Dilute the standardized bacterial suspension in broth so that the final concentration in each well after inoculation is approximately 5 x 10⁵ CFU/mL. Add the diluted inoculum to each well of the microtiter plate containing the serially diluted this compound.

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum (no this compound).

    • Sterility Control: A well containing only sterile broth (no bacteria or this compound).

  • Incubation: Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism[2][3].

Protocol 2: Agar Dilution Method

The agar dilution method is another reference method for MIC determination[6][11][14].

Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Sterile Mueller-Hinton Agar (MHA) or other suitable agar[2]

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculator (e.g., a multipoint replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound-Containing Agar Plates: Prepare a series of molten agar plates, each containing a different concentration of this compound. This is achieved by adding a specific volume of the this compound stock solution to the molten agar before pouring the plates.

  • Inoculum Preparation: As with the broth microdilution method, prepare a bacterial suspension adjusted to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot-inoculate a standardized amount of each bacterial suspension onto the surface of the agar plates, starting with the plate with the lowest this compound concentration.

  • Controls:

    • Growth Control: An agar plate with no this compound, inoculated with the test organisms.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism at the inoculation spot[14].

Visualizations

Workflow for MIC Determination by Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare this compound Stock Solution C Serial Dilution of This compound in Microplate A->C B Prepare 0.5 McFarland Bacterial Suspension D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C for 16-20 hours D->E F Read MIC Value (Lowest concentration with no visible growth) E->F

Caption: Workflow for determining the MIC of this compound using the broth microdilution method.

Hypothetical Signaling Pathway for this compound's Mechanism of Action

Hypothetical_MOA cluster_cell Bacterial Cell This compound This compound Target Intracellular Target (e.g., DNA Gyrase) This compound->Target Binds to Replication DNA Replication Inhibition Inhibition Target->Inhibition Growth Cell Growth & Division Replication->Growth Leads to Inhibition->Replication

Caption: A hypothetical mechanism of action for this compound, illustrating the inhibition of a key cellular process.

References

In vitro cytotoxicity assay of Cellocidin on human cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Despite a historical presence as a known antibiotic, the compound Cellocidin, also known by its chemical name acetylenedicarboxamide and synonyms such as Lenamycin and Aquamycin, currently lacks publicly available scientific data regarding its in vitro cytotoxic effects on human cancer cell lines. Extensive searches of scientific literature and databases have revealed no specific studies detailing its anti-cancer properties, including quantitative data like IC50 values, experimental protocols for its evaluation against cancer cells, or the signaling pathways it might modulate.

This compound is a dicarboxylic acid diamide that was isolated from Streptomyces species and was primarily investigated for its antibacterial activities in the mid-20th century. While the chemical structure and basic synthesis of this compound are documented, its potential as an anti-cancer agent appears to be an unexplored area of research in the public domain.

This absence of information prevents the creation of detailed application notes and protocols as requested. Key components required for such a document, including data on cytotoxicity, methodologies for cell-based assays, and elucidation of its mechanism of action in cancer cells, are not available in the current body of scientific literature.

It is important to distinguish this compound from another compound, Leinamycin, which has a more complex structure but shares a similar synonym. Leinamycin has been shown to possess anti-tumor activity through DNA alkylation. However, due to significant structural differences, the biological activities of Leinamycin cannot be extrapolated to this compound.

Therefore, for researchers, scientists, and drug development professionals interested in the potential anti-cancer applications of this compound, foundational research is required. This would involve initial in vitro screening against a panel of human cancer cell lines to determine its cytotoxic potential. Subsequent studies would then be necessary to establish effective dose ranges, elucidate the mechanism of action—such as the induction of apoptosis or cell cycle arrest—and identify the molecular signaling pathways involved.

Until such primary research is conducted and published, the in vitro cytotoxicity of this compound on human cancer cell lines remains an open question, representing a potential, albeit currently unvalidated, avenue for new anti-cancer drug discovery.

Application Notes and Protocols for Studying Microbial Resistance Mechanisms to Cellocidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cellocidin

This compound, also known as 2-butynediamide, is a small molecule antibiotic with the chemical formula C₄H₄N₂O₂.[1][2] It is a natural product isolated from Streptomyces chibaensis.[1][3][4] Structurally, it is a dicarboxylic acid diamide derived from butynedioic acid.[1] While initial research dates back to the mid-20th century, its potential as a tool for studying microbial resistance has not been extensively explored with modern techniques.[5][6] This document provides a framework and detailed protocols for utilizing this compound to investigate mechanisms of microbial resistance.

Mechanism of Action: The antimicrobial activity of this compound is attributed to its ability to react with endogenous thiols, such as cysteine and glutathione.[3] This reactivity with essential sulfhydryl groups can disrupt protein function and cellular redox balance, leading to bacterial growth inhibition or cell death.[7]

Proposed Microbial Resistance Mechanisms to this compound

Based on its thiol-reactive nature, several potential mechanisms of resistance to this compound can be hypothesized. Understanding these can guide experimental design.

  • Increased Intracellular Thiol Pools: Bacteria may upregulate the biosynthesis of low-molecular-weight thiols like cysteine and glutathione.[1][7] These thiols can neutralize this compound through conjugation, preventing it from reaching its cellular targets.[7]

  • Enzymatic Detoxification: Bacteria may possess enzymes, such as glutathione S-transferases (GSTs), that can catalyze the conjugation of this compound to glutathione, facilitating its detoxification and subsequent removal from the cell.[5]

  • Reduced Drug Uptake or Increased Efflux: Alterations in the bacterial cell envelope that decrease the permeability of this compound or the upregulation of efflux pumps that actively transport the compound out of the cell could confer resistance.

  • Target Modification: While less likely for a reactive compound like this compound, mutations in essential proteins that are primary targets could reduce their reactivity with the antibiotic without compromising their function.

Data Presentation: Hypothetical Antimicrobial Activity of this compound

The following tables present hypothetical data to illustrate the expected outcomes of the described protocols.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Bacterial Strains

Bacterial StrainGram StainWild-Type MIC (µg/mL)Resistant Mutant MIC (µg/mL)
Staphylococcus aureusPositive8128
Escherichia coliNegative32>256
Pseudomonas aeruginosaNegative64>256
Enterococcus faecalisPositive16256

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)8x MIC (log₁₀ CFU/mL)
06.06.06.06.0
27.25.54.84.2
48.55.23.93.1
89.15.33.5<2.0
249.35.84.2<2.0

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (e.g., 10 mg/mL in a suitable solvent)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_this compound Prepare this compound Serial Dilutions inoculate Inoculate 96-well Plate prep_this compound->inoculate prep_inoculum Standardize Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_plate Read Plate (Visually or OD600) incubate->read_plate determine_mic Determine MIC read_plate->determine_mic

Workflow for MIC determination of this compound.

Protocol 2: Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Bacterial culture in logarithmic growth phase

  • MHB or other appropriate growth medium

  • Sterile culture tubes or flasks

  • Sterile saline or PBS

  • Agar plates for colony counting

  • Incubator and shaker

Procedure:

  • Prepare culture tubes with MHB containing this compound at various concentrations (e.g., 0x, 1x, 4x, and 8x MIC).

  • Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the tubes at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline or PBS.

  • Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.

Time_Kill_Assay_Workflow cluster_sampling Time-Point Sampling start Prepare Cultures with This compound Concentrations inoculate Inoculate with Standardized Bacteria start->inoculate incubate Incubate with Shaking inoculate->incubate sample_t0 T=0h incubate->sample_t0 sample_t2 T=2h incubate->sample_t2 sample_t4 T=4h incubate->sample_t4 sample_t8 T=8h incubate->sample_t8 sample_t24 T=24h incubate->sample_t24 dilute_plate Serial Dilution and Plating sample_t0->dilute_plate sample_t2->dilute_plate sample_t4->dilute_plate sample_t8->dilute_plate sample_t24->dilute_plate count_colonies Incubate and Count Colonies (CFU) dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data

Workflow for time-kill kinetics assay.

Protocol 3: Generation and Characterization of this compound-Resistant Mutants

This protocol describes how to select for and analyze mutants with resistance to this compound.

Materials:

  • This compound

  • Bacterial culture

  • MHB or other appropriate growth medium

  • Agar plates with and without this compound

  • Sterile culture tubes

  • Incubator and shaker

  • Reagents and equipment for genomic DNA extraction, PCR, and DNA sequencing

Procedure:

A. Mutant Selection:

  • Grow a bacterial culture to stationary phase in MHB.

  • Plate a high density of the culture (e.g., 10⁸-10⁹ CFU) onto agar plates containing this compound at a concentration of 4x to 8x the MIC.

  • Incubate the plates at 37°C for 24-48 hours, or until colonies appear.

  • Isolate individual colonies and re-streak them on fresh this compound-containing plates to confirm resistance.

  • Determine the MIC of the resistant isolates to confirm the level of resistance.

B. Characterization of Resistant Mutants:

  • Genomic Analysis:

    • Extract genomic DNA from both the wild-type and resistant strains.

    • Perform whole-genome sequencing to identify mutations in the resistant strains.

    • Analyze the sequencing data for mutations in genes related to thiol biosynthesis, glutathione metabolism, transport proteins, and other potential targets.

  • Phenotypic Analysis:

    • Thiol Content Measurement: Measure the intracellular concentrations of cysteine and glutathione in wild-type and resistant strains using commercially available kits or established biochemical assays.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of genes suspected to be involved in resistance (e.g., genes for cysteine and glutathione synthesis, efflux pumps) in the presence and absence of sub-inhibitory concentrations of this compound.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway leading to this compound resistance based on its thiol-reactive mechanism of action.

Thiol_Resistance_Pathway cluster_cell Bacterial Cell cluster_response Resistance Response cluster_genes Upregulated Genes cellocidin_in This compound (in) thiol_pool Intracellular Thiols (GSH, Cysteine) cellocidin_in->thiol_pool Reacts with cell_targets Cellular Targets (e.g., Proteins) cellocidin_in->cell_targets Damages cellocidin_out This compound (out) cellocidin_in->cellocidin_out detox_this compound Detoxified this compound cellocidin_in->detox_this compound thiol_pool->cell_targets Protects thiol_pool->detox_this compound Conjugation sensor_kinase Redox Sensor (e.g., SoxR, OxyR) cell_targets->sensor_kinase Oxidative Stress regulator Transcriptional Regulator sensor_kinase->regulator Activates thiol_synth Thiol Biosynthesis (cysK, gshA) regulator->thiol_synth Upregulates gst_gene GST Genes regulator->gst_gene Upregulates efflux_pump Efflux Pump Genes regulator->efflux_pump Upregulates gst_gene->detox_this compound Detoxification efflux_pump->cellocidin_out Efflux cellocidin_ext This compound (extracellular) cellocidin_ext->cellocidin_in Uptake

Hypothetical signaling pathway for this compound resistance.

Disclaimer: The provided protocols and data are intended as a guide for research purposes. Due to the limited recent literature on this compound, these protocols are based on established methodologies for antimicrobial susceptibility testing and resistance studies and should be adapted and optimized for specific experimental conditions.

References

Application Note & Protocol: Quantification of Cellocidin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellocidin, a dicarboxylic acid diamide with the molecular formula C4H4N2O2, is an antimicrobial agent produced by various Streptomyces species.[1][2] Its potential therapeutic applications necessitate a reliable and accurate method for quantification in various matrices, including fermentation broths, purified samples, and biological fluids. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the analysis of such small polar molecules.

This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection. The described method is based on the physicochemical properties of this compound and established chromatographic principles for the analysis of similar polar analytes and fungal metabolites.

Chemical Structure of this compound (but-2-ynediamide):

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • Acetonitrile (HPLC grade)[3][4][5][6]

  • Methanol (HPLC grade)[3][4][5]

  • Water (HPLC grade, filtered and deionized)[5][6]

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm, nylon or PTFE)

Instrumentation
  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Analytical column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of HPLC-grade water in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fermentation Broth)
  • Centrifugation: Centrifuge 10 mL of the fermentation broth at 5000 rpm for 15 minutes to pellet the biomass.

  • Supernatant Collection: Carefully collect the supernatant.

  • Protein Precipitation/Extraction: To 1 mL of the supernatant, add 2 mL of cold acetonitrile or methanol.[7] Vortex vigorously for 1 minute to precipitate proteins and extract the analyte.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.

HPLC Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength ~210 nm (Requires Experimental Verification)

Note on Detection Wavelength: The optimal UV absorption wavelength for this compound has not been extensively reported. Based on its structure containing amide and alkyne functionalities, a wavelength in the low UV range (200-220 nm) is expected to provide good sensitivity.[8] It is highly recommended to determine the absorption maximum (λmax) of this compound by running a UV scan of a standard solution using the DAD detector.

Data Presentation

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the HPLC method for this compound quantification. These values should be experimentally determined during method validation.

ParameterResultAcceptance Criteria
Linearity (R²) > 0.999R² ≥ 0.995
Range 1 - 100 µg/mL-
Retention Time (RT) ~ 5.8 minConsistent RT
Limit of Detection (LOD) 0.2 µg/mLS/N ratio ≥ 3
Limit of Quantification (LOQ) 0.7 µg/mLS/N ratio ≥ 10
Precision (%RSD) < 2%≤ 2%
Accuracy (% Recovery) 98 - 102%95 - 105%
Sample Analysis Data (Example)
Sample IDPeak AreaConcentration (µg/mL)
Standard 1 (10 µg/mL)125,43010.0
Standard 2 (50 µg/mL)628,15050.0
Fermentation Broth 1345,67027.6
Fermentation Broth 2412,34032.9

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from sample preparation to data analysis for the quantification of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Fermentation_Broth Fermentation Broth Centrifugation1 Centrifugation (5000 rpm, 15 min) Fermentation_Broth->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Extraction Protein Precipitation & Extraction (Acetonitrile) Supernatant->Extraction Centrifugation2 Centrifugation (10,000 rpm, 10 min) Extraction->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration HPLC_Vial Sample in HPLC Vial Filtration->HPLC_Vial Injection Inject into HPLC HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for this compound Quantification.

Method Validation Logical Flow

This diagram outlines the logical relationship between key parameters assessed during HPLC method validation.

validation_flow cluster_accuracy_precision Accuracy & Precision cluster_linearity_range Linearity & Range cluster_sensitivity Sensitivity Validation Method Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Linearity Linearity (R²) Validation->Linearity Range Analytical Range LOD Limit of Detection (LOD) Validation->LOD Specificity Specificity Validation->Specificity Sensitivity Sensitivity Repeatability Repeatability (Intra-day) Precision->Repeatability Reproducibility Reproducibility (Inter-day) Precision->Reproducibility Linearity->Range LOQ Limit of Quantification (LOQ) LOD->LOQ

Caption: HPLC Method Validation Parameters.

Discussion

The proposed RP-HPLC method provides a reliable framework for the quantification of this compound. The use of a C18 column is suitable for retaining the polar this compound molecule when using a highly aqueous mobile phase at the beginning of the gradient. The gradient elution ensures that any less polar impurities are eluted from the column, providing a clean baseline for the subsequent injections. The addition of formic acid to the mobile phase helps to control the ionization of the analyte and improve peak shape.

Sample preparation using protein precipitation with a solvent like acetonitrile is a common and effective method for cleaning up samples from complex matrices such as fermentation broths.[7] This step is crucial to prevent column fouling and interference with the analyte peak.

It is imperative to perform a full method validation according to ICH guidelines to ensure the reliability of the results for the intended application. This includes a thorough assessment of specificity, linearity, range, accuracy, precision, and sensitivity (LOD and LOQ).

Conclusion

This application note details a comprehensive protocol for the quantification of this compound by HPLC. The provided methodology, including sample preparation and chromatographic conditions, serves as a robust starting point for researchers and scientists. The successful implementation and validation of this method will enable accurate and precise measurement of this compound in various research and development settings.

References

Cellocidin solution preparation and handling for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: Cellocidin

Protocols for Solution Preparation, Handling, and In Vitro Cellular Assays

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as but-2-ynediamide, is a natural product isolated from various Streptomyces species, including Streptomyces chibaensis and Streptomyces reticuli.[1] It is classified as a dicarboxylic acid diamide and has established antibacterial properties.[2][3] Given its biological activity, this compound is a compound of interest for further investigation into its potential cytotoxic, anti-proliferative, and other pharmacological effects.

This document provides detailed guidelines and protocols for the preparation, handling, and application of this compound in common in vitro laboratory settings. The protocols are designed to assist researchers in assessing the cytotoxic and apoptotic potential of this compound on mammalian cell lines.

Properties of this compound

A summary of the key chemical and physical properties of this compound is provided below.

PropertyValueReference
IUPAC Name but-2-ynediamide[2]
Synonyms Acetylenedicarboxamide, Lenamycin, Aquamycin[1][2]
Molecular Formula C₄H₄N₂O₂[1][2]
Molar Mass 112.09 g/mol [2]
CAS Number 543-21-5[1][2]
Appearance Solid (form to be confirmed by supplier)
Melting Point 179 °C[1]
log P -1.2[1]

Safety, Handling, and Storage

3.1 Safety Precautions

This compound is classified as a skin irritant and may cause respiratory tract irritation.[1] Standard laboratory safety practices should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves when handling this compound powder or solutions.

  • Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4]

  • Accidental Exposure: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled or ingested, seek medical attention.[4]

3.2 Storage Conditions

  • Solid Compound: Store the container tightly closed in a dry, cool, and well-ventilated place.[4]

  • Stock Solutions: Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When stored properly in DMSO, stock solutions are typically stable for up to 3 months.

This compound Solution Preparation

Note: The solubility of this compound in various solvents has not been extensively published. Dimethyl sulfoxide (DMSO) is recommended as a starting solvent for creating a high-concentration stock solution, a common practice for organic compounds in cell-based assays. Researchers should perform small-scale solubility tests if an alternative solvent is required.

4.1 Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula: Mass (mg) = Desired Volume (mL) × 0.11209 (Based on Molar Mass of 112.09 g/mol ) Example: For 1 mL of a 10 mM stock, 0.11209 mg of this compound is needed. For practical weighing, it is advisable to prepare a larger volume (e.g., 5 or 10 mL). For 10 mL, weigh out 1.12 mg of this compound.

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, sterile DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Sterilization & Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile tube. Aliquot into smaller volumes (e.g., 20-50 µL) to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

4.2 Protocol: Preparation of Working Solutions

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution directly into pre-warmed cell culture medium to achieve the desired final concentration. Mix by gentle pipetting or inverting the tube.

  • Prepare working solutions fresh for each experiment to ensure stability and prevent precipitation.

  • Important: Always include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used (e.g., if the highest concentration is 100 µM, the vehicle control would be medium with 1% DMSO).

Table for Preparing Working Solutions from a 10 mM Stock

Desired Final Concentration (µM)Volume of 10 mM Stock to Add (µL per 10 mL medium)Final DMSO Concentration
110.01%
550.05%
10100.1%
25250.25%
50500.5%
1001001.0%

Application Protocols: In Vitro Assays

The following are generalized protocols for assessing the biological activity of this compound. They should be optimized based on the specific cell line and experimental conditions.

5.1 Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include wells for "untreated" and "vehicle control".

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells (96-well plate) B Incubate (24h) A->B C Treat with This compound B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (3-4h) E->F G Solubilize Formazan (DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

MTT Assay Experimental Workflow.

Data Presentation: Cytotoxicity of this compound

This table can be used to summarize the calculated IC₅₀ values from the cell viability assays.

Cell LineTissue of OriginIncubation Time (h)IC₅₀ (µM)
Example: MCF-7Breast Cancer48Data
Example: A549Lung Cancer48Data
Example: HCT116Colon Cancer48Data

5.2 Protocol: Apoptosis Detection via Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

    • Viable cells: Annexin V-negative, PI-negative.

    • Early apoptotic cells: Annexin V-positive, PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

Apoptosis_Workflow cluster_prep Cell Preparation cluster_stain Staining A Seed & Treat Cells (6-well plate) B Harvest Cells (Adherent + Floating) A->B C Wash with ice-cold PBS B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide D->E F Incubate 15 min (Dark, RT) E->F G Analyze via Flow Cytometry F->G

Annexin V/PI Apoptosis Assay Workflow.

5.3 Protocol: Investigation of Apoptotic Pathways by Western Blot

This protocol allows for the detection of key proteins involved in apoptosis, such as cleaved Caspase-3 and cleaved PARP.

  • Cell Treatment and Lysis: Seed cells in 6-well or 10-cm dishes. Treat with this compound as determined from previous assays. After treatment, wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-cleaved Caspase-3, anti-cleaved PARP, and a loading control like anti-β-Actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

WB_Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Membrane Transfer B->C D Blocking C->D E Primary Antibody (overnight, 4°C) D->E F Secondary Antibody (1h, RT) E->F G ECL Detection F->G H Imaging & Analysis G->H Apoptosis_Pathway cluster_stimulus Stimulus cluster_mito Mitochondrion cluster_caspase Caspase Cascade This compound This compound Mito Mitochondrial Stress This compound->Mito investigate? Bax Bax Mito->Bax CytC Cytochrome c (Release) Bax->CytC promotes Bcl2 Bcl-2 Bcl2->Bax inhibits Apaf1 Apaf-1 CytC->Apaf1 aCasp9 Cleaved Caspase-9 (Active) Apaf1->aCasp9 forms apoptosome Casp9 Pro-Caspase-9 Casp9->aCasp9 forms apoptosome Casp3 Pro-Caspase-3 aCasp9->Casp3 aCasp3 Cleaved Caspase-3 (Active) Casp3->aCasp3 PARP PARP aCasp3->PARP Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

References

Techniques for Assessing the Synergistic Effects of Cellocidin with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria necessitates the development of novel therapeutic strategies, including the use of combination therapies. Cellocidin, an antibiotic produced by Streptomyces chibaensis, presents a potential candidate for such combination regimens.[1][2] Assessing the synergistic, additive, indifferent, or antagonistic effects of this compound when combined with other antibiotics is a critical step in its preclinical development. This document provides detailed protocols for three standard in vitro methods to evaluate antibiotic synergy: the checkerboard assay, the time-kill curve analysis, and isobologram analysis.

These protocols are designed to provide a robust framework for generating reliable and reproducible data on the interaction between this compound and other antimicrobial agents.

Key Concepts in Synergy Testing

When two antibiotics are combined, their interaction can be classified as follows:

  • Synergy: The combined effect is significantly greater than the sum of the effects of each drug used alone.[3]

  • Additivity: The combined effect is equal to the sum of the effects of each drug.[4]

  • Indifference: The combined effect is similar to the effect of the more active drug alone.[5]

  • Antagonism: The combined effect is less than the effect of the more active drug alone.[4]

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used method to assess antibiotic interactions in vitro.[6][7] It involves testing a matrix of concentrations of two drugs to determine the minimal inhibitory concentration (MIC) of each drug alone and in combination.

Protocol:

  • Determine the MIC of each antibiotic individually:

    • Perform a standard broth microdilution assay to determine the MIC of this compound and the partner antibiotic against the test organism.

    • Prepare serial twofold dilutions of each antibiotic in a 96-well microtiter plate.

    • Inoculate the wells with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).[8]

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

  • Set up the checkerboard plate:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial twofold dilutions of this compound (Drug A).

    • Along the y-axis, prepare serial twofold dilutions of the partner antibiotic (Drug B).

    • The final plate should contain a gradient of concentrations for both drugs, as well as wells with each drug alone and a growth control (no antibiotic).

    • Inoculate all wells (except the sterility control) with the standardized bacterial suspension.

    • Incubate the plate under the same conditions as the initial MIC determination.

  • Data Analysis and Interpretation:

    • After incubation, visually inspect the plate for turbidity to determine the MIC of each drug in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each combination that shows no growth.[4][8]

      • FIC of Drug A (FIC A) = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B (FIC B) = MIC of Drug B in combination / MIC of Drug B alone

      • FIC Index (FICI) = FIC A + FIC B

    • Interpret the FICI values as shown in the table below.[4][9][10]

Data Presentation:

Table 1: Interpretation of Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 1.0Additive
> 1.0 to ≤ 4.0Indifference
> 4.0Antagonism

Table 2: Example Checkerboard Assay Results for this compound and Antibiotic X

This compound (µg/mL)Antibiotic X (µg/mL)Growth (+/-)FIC AFIC BFICIInterpretation
MIC Alone
80-101-
016-011-
Combination
24-0.250.250.5Synergy
42-0.50.1250.625Additive
18-0.1250.50.625Additive

Experimental Workflow for Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Start mic_a Determine MIC of This compound (A) start->mic_a mic_b Determine MIC of Antibiotic B start->mic_b bacterial_prep Prepare Standardized Bacterial Inoculum start->bacterial_prep plate_setup Prepare Checkerboard Plate Dilutions mic_a->plate_setup mic_b->plate_setup inoculate Inoculate Plate bacterial_prep->inoculate plate_setup->inoculate incubate Incubate Plate (37°C, 18-24h) inoculate->incubate read_plate Read Plate for Growth Inhibition incubate->read_plate calc_fici Calculate FIC Index (FICI = FIC A + FIC B) read_plate->calc_fici interpret Interpret FICI (Synergy, Additive, etc.) calc_fici->interpret end_node End interpret->end_node

Caption: Workflow for the checkerboard assay.

Time-Kill Curve Analysis

Time-kill curve analysis provides dynamic information about the bactericidal or bacteriostatic activity of antibiotics over time.[6][11]

Protocol:

  • Preparation:

    • Determine the MIC of each antibiotic individually as described for the checkerboard assay.

    • Prepare a standardized bacterial inoculum in the logarithmic growth phase (e.g., ~5 x 10^5 to 5 x 10^6 CFU/mL).

  • Assay Setup:

    • Prepare culture tubes with broth containing:

      • No antibiotic (growth control)

      • This compound alone (e.g., at 0.5x, 1x, and 2x MIC)

      • Partner antibiotic alone (e.g., at 0.5x, 1x, and 2x MIC)

      • Combination of this compound and the partner antibiotic (at concentrations that demonstrated potential synergy or additivity in the checkerboard assay).

    • Inoculate the tubes with the prepared bacterial suspension.

    • Incubate the tubes at 37°C with shaking.

  • Sampling and Data Collection:

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[6]

    • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the number of colonies (CFU/mL).

  • Data Analysis and Interpretation:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent at a specific time point.[11]

    • Bactericidal activity is defined as a ≥ 3-log10 reduction in CFU/mL from the initial inoculum.[11]

    • Bacteriostatic activity is a < 3-log10 reduction in CFU/mL from the initial inoculum.[11]

Data Presentation:

Table 3: Example Time-Kill Curve Data for this compound and Antibiotic Y

Time (h)Growth Control (log10 CFU/mL)This compound (1x MIC) (log10 CFU/mL)Antibiotic Y (1x MIC) (log10 CFU/mL)This compound + Antibiotic Y (log10 CFU/mL)
05.75.75.75.7
46.85.55.24.1
88.15.34.83.0
129.05.14.5<2.0
249.25.04.3<2.0

Experimental Workflow for Time-Kill Curve Analysis

Time_Kill_Workflow cluster_prep Preparation cluster_assay Assay cluster_sampling Sampling & Plating cluster_analysis Data Analysis start Start mic_det Determine MIC of Each Antibiotic start->mic_det bacterial_prep Prepare Log-Phase Bacterial Inoculum start->bacterial_prep tube_setup Set Up Culture Tubes (Controls & Combinations) mic_det->tube_setup bacterial_prep->tube_setup inoculate Inoculate Tubes tube_setup->inoculate incubate Incubate with Shaking inoculate->incubate sampling Collect Aliquots at Time Points (0-24h) incubate->sampling dilute_plate Serial Dilution and Plating sampling->dilute_plate incubate_plates Incubate Plates dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_curves Plot log10 CFU/mL vs. Time count_colonies->plot_curves interpret Interpret Curves (Synergy, Bactericidal) plot_curves->interpret end_node End interpret->end_node

Caption: Workflow for time-kill curve analysis.

Isobologram Analysis

Isobologram analysis is a graphical representation of drug interactions.[9][10] It provides a visual assessment of synergy, additivity, or antagonism.

Protocol:

  • Data Acquisition:

    • The data for isobologram construction is derived from the checkerboard assay.

    • Identify several combinations of this compound and the partner antibiotic that produce the same level of effect (i.e., the MIC).

  • Isobologram Construction:

    • Create a graph with the concentration of this compound on the x-axis and the concentration of the partner antibiotic on the y-axis.

    • Plot the MIC of this compound alone on the x-axis and the MIC of the partner antibiotic alone on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

    • Plot the concentrations of the drug combinations that resulted in the MIC.

  • Data Interpretation:

    • Synergy: The data points for the effective combinations fall below the line of additivity.[3]

    • Additivity: The data points fall on the line of additivity.

    • Antagonism: The data points fall above the line of additivity.[3]

Data Presentation:

Table 4: Data for Isobologram Construction

Data PointThis compound (µg/mL)Antibiotic X (µg/mL)
MIC of this compound alone80
MIC of Antibiotic X alone016
Combination 124
Combination 216
Combination 342

Logical Relationship in Isobologram Analysis

Isobologram_Logic cluster_input Input Data cluster_process Isobologram Construction cluster_output Interpretation mic_a MIC of this compound Alone plot_axes Plot MICs on X and Y Axes mic_a->plot_axes mic_b MIC of Antibiotic B Alone mic_b->plot_axes mic_comb MIC of Combinations plot_comb Plot Combination Data Points mic_comb->plot_comb draw_line Draw Line of Additivity plot_axes->draw_line synergy Synergy plot_comb->synergy Points below line additivity Additivity plot_comb->additivity Points on line antagonism Antagonism plot_comb->antagonism Points above line

Caption: Logical flow of isobologram analysis.

Conclusion

The systematic application of these well-established methods—checkerboard assays, time-kill curve analysis, and isobologram analysis—will provide a comprehensive understanding of the synergistic potential of this compound with other antibiotics. The detailed protocols and data interpretation guidelines presented here offer a standardized approach for researchers, scientists, and drug development professionals to generate the critical data needed to advance promising antibiotic combinations toward further preclinical and clinical evaluation.

References

In Vivo Experimental Framework for Evaluating the Efficacy of a Novel Anticancer Agent in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are presented as a detailed framework for the in vivo evaluation of a hypothetical anticancer agent, hereafter referred to as "Cellocidin-Analog." As of the current scientific literature, there is no available data on the in vivo anticancer efficacy or mechanism of action for the antimicrobial agent this compound. The procedures and data herein are based on established, standard methodologies for preclinical oncology research and are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals.

Application Notes

This document provides a comprehensive guide for conducting preclinical in vivo studies to assess the therapeutic efficacy of "this compound-Analog," a hypothetical small molecule inhibitor, in a murine xenograft model. The primary objective of these studies is to evaluate the agent's ability to inhibit tumor growth and to monitor for potential toxicity in a living organism. The protocols outlined below cover animal model selection, tumor establishment, therapeutic agent administration, and endpoint analysis.

The choice of an animal model is critical for the translatability of preclinical findings. Immunodeficient mice, such as athymic nude or NOD-SCID mice, are standardly used for hosting human tumor xenografts as they prevent the rejection of the foreign cancer cells.[1][2] This allows for the study of human tumor growth and its response to therapeutic interventions in an in vivo setting.[3][4]

Efficacy is primarily assessed by monitoring tumor volume over time and comparing the growth in treated groups to a vehicle-treated control group.[5] Animal well-being is monitored by regular body weight measurements and clinical observation. The data generated from these studies are crucial for making informed decisions about the potential of a new anticancer agent for further development and clinical trials.[2][6]

Experimental Protocols

Protocol 1: Human Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells into immunodeficient mice to generate tumors.

Materials:

  • Human cancer cell line (e.g., HCT116 - human colorectal carcinoma)

  • Culture medium (e.g., McCoy's 5A with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • 6-8 week old female athymic nude mice

  • Trypan blue solution

  • Hemocytometer

  • Syringes (1 mL) and needles (27-gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture HCT116 cells according to standard protocols. Harvest cells during the logarithmic growth phase.

  • Cell Preparation:

    • Wash the cells with sterile PBS and detach them using trypsin-EDTA.

    • Neutralize the trypsin with a complete medium, centrifuge the cells, and resuspend the pellet in a serum-free medium.

    • Determine cell viability and count using trypan blue and a hemocytometer.

    • Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of cold serum-free medium and Matrigel® to a final concentration of 5 x 10⁷ cells/mL. Keep on ice.

  • Tumor Implantation:

    • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

    • Inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) subcutaneously into the right flank of each mouse.[7]

  • Tumor Growth Monitoring:

    • Allow tumors to grow. Start measuring tumor volume three times per week once they become palpable.

    • Tumor volume (V) is calculated using the formula: V = (Length x Width²) / 2.

    • Randomize the animals into treatment groups when the average tumor volume reaches approximately 100-150 mm³.[7]

Protocol 2: Administration of "this compound-Analog" and Efficacy Assessment

This protocol details the treatment of tumor-bearing mice and the collection of efficacy data.

Materials:

  • Tumor-bearing mice (from Protocol 1)

  • "this compound-Analog"

  • Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Dosing syringes and needles (appropriate for the route of administration)

  • Animal balance

  • Calipers

Procedure:

  • Animal Grouping: Randomly assign mice to the following groups (typically 8-10 mice per group):

    • Group 1: Vehicle Control (e.g., administered orally, daily)

    • Group 2: "this compound-Analog" - Low Dose (e.g., 10 mg/kg, orally, daily)

    • Group 3: "this compound-Analog" - High Dose (e.g., 30 mg/kg, orally, daily)

    • Group 4: Positive Control (a standard-of-care chemotherapy agent, if applicable)

  • Drug Preparation and Administration:

    • Prepare a fresh formulation of "this compound-Analog" in the vehicle at the desired concentrations.

    • Administer the assigned treatment to each mouse according to the study schedule (e.g., daily for 21 days). The route of administration (e.g., oral gavage, intraperitoneal injection) should be determined based on the compound's properties.

  • Monitoring:

    • Measure tumor volume and body weight for each animal three times per week.[7]

    • Observe the animals daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoints:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment.

    • An individual animal may be euthanized if its tumor becomes ulcerated or if it loses more than 20% of its initial body weight.

    • At the end of the study, euthanize all animals. Harvest tumors, measure their final weight, and preserve them for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Quantitative data from the in vivo efficacy study should be summarized for clear interpretation and comparison.

Table 1: Efficacy of "this compound-Analog" on HCT116 Xenograft Tumor Growth

Treatment GroupNMean Tumor Volume at Day 21 (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)P-value (vs. Vehicle)
Vehicle Control101850 ± 210--
"this compound-Analog" (10 mg/kg)101120 ± 15539.5%<0.05
"this compound-Analog" (30 mg/kg)10650 ± 9864.9%<0.001

% TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Table 2: Animal Body Weight Changes During Treatment

Treatment GroupNMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMPercent Body Weight Change
Vehicle Control1022.5 ± 0.824.1 ± 0.9+7.1%
"this compound-Analog" (10 mg/kg)1022.3 ± 0.723.5 ± 0.8+5.4%
"this compound-Analog" (30 mg/kg)1022.6 ± 0.922.1 ± 1.1-2.2%

Visualizations

Diagrams are provided to illustrate key biological and procedural pathways relevant to this experimental setup.

experimental_workflow cluster_prep Phase 1: Preparation cluster_model Phase 2: Model Development cluster_treatment Phase 3: Efficacy Study cluster_analysis Phase 4: Data Analysis cell_culture Human Cancer Cell Culture implantation Subcutaneous Implantation of Cells cell_culture->implantation animal_acclimatization Animal Acclimatization (Athymic Nude Mice) animal_acclimatization->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Animal Randomization into Groups tumor_growth->randomization treatment_admin Daily Treatment Administration (Vehicle, 'this compound-Analog') randomization->treatment_admin monitoring Tumor & Body Weight Measurement (3x/week) treatment_admin->monitoring endpoint Study Endpoint Reached monitoring->endpoint necropsy Necropsy & Tumor Harvesting endpoint->necropsy data_analysis Data Analysis & Reporting (%TGI, Statistics) necropsy->data_analysis

Caption: Experimental workflow for in vivo efficacy testing.

PI3K_pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth This compound This compound-Analog (Hypothetical Inhibitor) This compound->Akt Inhibits

Caption: Hypothetical mechanism of action via the PI3K/Akt pathway.

References

Troubleshooting & Optimization

Improving the solubility of Cellocidin in aqueous solutions for bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the solubility of Cellocidin in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for bioassays?

This compound (2-butynediamide) is a small organic compound with the molecular formula C4H4N2O2.[1][2] It was first isolated from Streptomyces chibaensis and has demonstrated antibacterial, antifungal, and antitumor activities.[3] For biological assays, which are typically conducted in aqueous media (e.g., cell culture medium, buffers), the poor aqueous solubility of this compound presents a significant challenge. If not properly dissolved, the compound may precipitate, leading to inaccurate and unreliable experimental results.

Q2: What are the known solubility properties of this compound?

This compound is sparingly soluble in water and some organic solvents like methanol and ethanol.[3] It is, however, soluble in Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF).[3] Quantitative solubility data is limited, but available information indicates the following:

Solvent SystemReported Solubility
DMSO20 mg/mL
DMSO:PBS (pH 7.2) (1:7)0.12 mg/mL
WaterSparingly soluble

Q3: What are the primary methods to improve the solubility of this compound for bioassays?

The most common strategies to enhance the aqueous solubility of poorly soluble compounds like this compound for in vitro studies include:

  • Use of a Co-solvent: Dissolving the compound in a small amount of a water-miscible organic solvent, such as DMSO, before diluting it in the aqueous assay medium.

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin to form a water-soluble inclusion complex.[4][5]

  • Use of Surfactants: Employing surfactants to form micelles that can encapsulate this compound, thereby increasing its apparent solubility in aqueous solutions.[6]

Q4: How do I choose the best solubilization method for my specific experiment?

The choice of method depends on several factors, including the specific requirements of your bioassay, the cell line being used, and the desired final concentration of this compound. It is crucial to consider the potential toxicity of any solubilizing agent on your experimental system. A decision-making workflow is provided below to guide your selection process.

Troubleshooting Guides

Issue 1: Precipitation is observed when diluting the this compound stock solution in aqueous media.
  • Possible Cause 1: The concentration of this compound exceeds its solubility limit in the final aqueous medium.

    • Solution:

      • Decrease the final concentration of this compound in your assay.

      • Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, but ensure it remains below the toxic level for your cells. Most cell lines can tolerate up to 0.5% DMSO, and some up to 1%, but it is crucial to determine the specific tolerance of your cell line.[7]

      • Employ a more effective solubilization method, such as using cyclodextrins or surfactants.

  • Possible Cause 2: The dilution from the organic stock solution into the aqueous medium is too rapid.

    • Solution: Perform a stepwise dilution. For example, dilute the DMSO stock 1:10 in an intermediate aqueous solution, vortex, and then perform the final dilution into the assay medium.[8]

Issue 2: High background toxicity or off-target effects are observed in the bioassay.
  • Possible Cause 1: The concentration of the solubilizing agent (e.g., DMSO, cyclodextrin, surfactant) is too high and is causing cellular stress or toxicity.

    • Solution:

      • Determine the maximum tolerated concentration of the solubilizing agent for your specific cell line by running a vehicle control experiment.

      • Reduce the concentration of the solubilizing agent to the lowest effective level.

      • Consider switching to a less toxic solubilization method. For example, some cyclodextrins or non-ionic surfactants may be less cytotoxic than others.

The following table summarizes the reported cytotoxicity of common solubilizing agents in various cell lines:

Solubilizing AgentCell Line(s)Reported Cytotoxic Concentrations
DMSO Most cell lines>0.5-1% often shows toxicity.[7]
HEK293Tolerated up to 2% with intracellular compensation.[9]
MCF-7Significant viability reduction at 1% and 2%.[10]
HeLaNo significant effect at 1% and 2%.[10]
K562, HL60, HCT-116, H929IC50 values ranged from ~2-6% depending on cell line and incubation time.[11]
Cyclodextrins
Methyl-β-cyclodextrin (MβCD)NGFDPC12>0.18% induced significant cell death.[12]
Hydroxypropyl-β-cyclodextrin (HPBCD)HeLa50 mM showed cytotoxic effects.[13]
Surfactants
Tween 20Human FibroblastsMore cytotoxic than Tween 80.[14]
HaCaT, FibroblastsMore cytotoxic to fibroblasts than HaCaT cells.[15]
HUVECs, A549IC50 of ~0.03-0.04% (v/v).[16]
Tween 80Human FibroblastsLeast cytotoxic among tested surfactants.[14]
BEAS-2BToxic at concentrations of 1-4% (v/v).[17]
Pluronic F-68HaCaT, FibroblastsNo effect on cell viability at tested concentrations.[15]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).

  • Transfer the powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Vortex the tube gently until the this compound is completely dissolved. It may take some time for complete dissolution.[18]

  • If solubility is still an issue, you can warm the tube to 37°C and/or use an ultrasonic bath for a short period.[3]

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound Working Solution for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution into an aqueous medium for use in bioassays.

Materials:

  • This compound stock solution in DMSO (from Protocol 1)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the this compound stock solution at room temperature.

  • Perform a serial dilution of the stock solution in sterile cell culture medium or PBS to achieve the final desired working concentration.

  • Crucially, ensure the final concentration of DMSO in the working solution is below the cytotoxic level for your specific cell line (typically ≤ 0.5%). [7]

  • When diluting, add the this compound-DMSO solution dropwise to the aqueous medium while gently vortexing to prevent precipitation.[18]

  • Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO in the medium without this compound.

Protocol 3: Solubilization of this compound using Cyclodextrins (General Method)

This protocol provides a general method for preparing a this compound-cyclodextrin inclusion complex.

Materials:

  • This compound powder

  • β-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water or buffer

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare a solution of the chosen cyclodextrin in sterile water or buffer at a known concentration (e.g., 1-10 mM).

  • Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.

  • Continue stirring the mixture at room temperature for several hours or overnight to allow for the formation of the inclusion complex.

  • The solution can be gently heated to facilitate complexation, but the stability of this compound at elevated temperatures should be considered.

  • Filter the solution through a 0.22 µm filter to remove any undissolved material.

  • The concentration of the solubilized this compound in the filtrate can be determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Visualizations

Experimental_Workflow Experimental Workflow for this compound Solubilization cluster_prep Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting cluster_solutions Solutions weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO (e.g., 10 mg/mL) weigh->dissolve store Aliquot and Store Stock at -20°C / -80°C dissolve->store thaw Thaw Stock Aliquot dilute Serially Dilute in Aqueous Medium thaw->dilute check_dmso Ensure Final DMSO Concentration is ≤ 0.5% dilute->check_dmso precipitate Precipitation Observed? dilute->precipitate add_to_cells Add to Bioassay check_dmso->add_to_cells toxicity Toxicity Observed? add_to_cells->toxicity lower_conc Lower Final Concentration precipitate->lower_conc Yes stepwise_dilution Use Stepwise Dilution precipitate->stepwise_dilution Yes other_methods Consider Cyclodextrins or Surfactants precipitate->other_methods Yes reduce_dmso Reduce DMSO % toxicity->reduce_dmso Yes vehicle_control Run Vehicle Control toxicity->vehicle_control Yes

Caption: Workflow for preparing and troubleshooting this compound solutions.

Decision_Pathway Decision Pathway for Selecting a Solubilization Method start Start: this compound Powder check_solubility Is direct dissolution in aqueous buffer sufficient? start->check_solubility use_dmso Use DMSO as a co-solvent check_solubility->use_dmso No proceed Proceed with Bioassay check_solubility->proceed Yes check_dmso_toxicity Is DMSO toxicity a concern at the required concentration? use_dmso->check_dmso_toxicity use_cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) check_dmso_toxicity->use_cyclodextrin Yes check_dmso_toxicity->proceed No check_cd_interaction Potential for cyclodextrin to interfere with the assay? use_cyclodextrin->check_cd_interaction use_surfactant Use Surfactants (e.g., Tween 80, Pluronic F-68) check_cd_interaction->use_surfactant Yes check_cd_interaction->proceed No use_surfactant->proceed

Caption: Decision-making guide for choosing a suitable solubilization method.

References

Addressing the stability of Cellocidin under various experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Cellocidin under various experimental conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is the general stability profile of this compound?

This compound is a relatively stable compound in neutral to acidic aqueous solutions. However, it exhibits instability in alkaline conditions.[1] It is sparingly soluble in water and a range of common organic solvents.[1]

Q2: How does pH affect the stability of this compound?

This compound is stable in acidic to neutral pH. It has been reported to show no loss of antibacterial activity when heated at 100°C for 10 minutes in a pH range of 2 to 7.[1] In alkaline solutions, this compound is unstable and degrades, evolving ammonia.[1] Therefore, it is critical to maintain the pH of stock solutions and experimental buffers at or below 7.

Q3: What is the impact of temperature on this compound stability?

This compound demonstrates thermal stability in neutral and acidic conditions, withstanding heating to 100°C for a short duration without loss of activity.[1] However, prolonged exposure to high temperatures, especially in alkaline conditions, will likely lead to significant degradation. For long-term storage, refrigeration or freezing of solutions is recommended to minimize potential degradation.

Q4: Is this compound sensitive to light?

Currently, there is no specific information available in the reviewed literature regarding the photosensitivity of this compound. As a general precautionary measure for a novel compound, it is advisable to protect this compound solutions from light by using amber vials or covering the containers with aluminum foil, especially during long-term storage or prolonged experiments.

Q5: In which solvents is this compound soluble and what are the implications for its stability?

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Action
Loss of biological activity in experiments. Degradation of this compound due to alkaline pH.Ensure the pH of all buffers and media is maintained between 2 and 7. Prepare fresh solutions before use.
Thermal degradation during sample processing.Avoid prolonged heating of this compound solutions. If heating is necessary, it should be for a short duration and within a neutral or acidic pH environment.
Precipitation in aqueous solutions. Low aqueous solubility of this compound.Prepare stock solutions in an appropriate organic solvent (e.g., DMSO, though specific solubility data is limited) and dilute into aqueous buffers as needed. Sonication may aid in the dissolution of the powder in water, but complete solubility may not be achieved.
Inconsistent results between experimental batches. Instability of stock solutions.Prepare fresh stock solutions of this compound for each set of experiments. If storage is necessary, aliquot and store at -20°C or -80°C and perform a stability test on the stored aliquots over time.

Data on this compound Stability

Table 1: pH and Thermal Stability of this compound in Aqueous Solution

pH RangeTemperatureDurationObservationReference
2 - 7100°C10 minutesNo loss of antibacterial activity[1]
Alkaline (>7)Not specifiedNot specifiedUnstable, evolves ammonia[1]

Table 2: Solubility Profile of this compound

SolventSolubilityReference
WaterSparingly soluble[1]
MethanolSparingly soluble[1]
EthanolSparingly soluble[1]
AcetoneSparingly soluble[1]
ChloroformSparingly soluble[1]
Glacial Acetic AcidSparingly soluble[1]

Experimental Protocols

Protocol 1: General Guideline for Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Solvent Selection: Based on experimental needs, select an appropriate solvent. For a concentrated stock, consider a solvent in which it is more readily soluble, although quantitative data is limited. For direct use in aqueous assays, sterile water or a pH 7 buffer can be used, keeping in mind its limited solubility.

  • Dissolution: Add the solvent to the this compound powder. Vortex or sonicate briefly to aid dissolution. Due to its sparse solubility, a saturated solution may be formed.

  • Sterilization: If for use in cell culture, filter-sterilize the solution through a 0.22 µm syringe filter compatible with the chosen solvent.

  • Storage: For immediate use, keep the solution at 4°C, protected from light. For long-term storage, aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Forced Degradation Study to Determine Stability in a Specific Formulation

This protocol provides a general framework. Specific conditions should be optimized for your formulation.

  • Preparation: Prepare solutions of this compound in your specific formulation buffer at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Adjust the pH of the solution to 2 with 1N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Adjust the pH of the solution to 9 with 1N NaOH. Incubate at room temperature for 24 hours. Given its known instability in alkaline conditions, a time course study (e.g., 0, 2, 4, 8, 24 hours) is recommended.

    • Oxidative Degradation: Add 3% hydrogen peroxide to the solution. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate the solution at 60°C for 7 days.

    • Photostability: Expose the solution to light conditions as specified in ICH Q1B guidelines.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze for the remaining concentration of this compound using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Calculate the percentage of degradation and identify any major degradation products.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Solution in Test Buffer acid Acid Hydrolysis (pH 2, 60°C) prep->acid Expose to base Base Hydrolysis (pH 9, RT) prep->base Expose to oxidation Oxidation (3% H2O2, RT) prep->oxidation Expose to thermal Thermal (60°C) prep->thermal Expose to photo Photostability (ICH Q1B) prep->photo Expose to sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize analytical Analytical Method (e.g., HPLC-UV) neutralize->analytical data Calculate Degradation & Identify Products analytical->data

Caption: Workflow for a forced degradation study of this compound.

Hypothetical_Degradation_Pathway This compound This compound (H₂NCOC≡CCONH₂) Intermediate Putative Intermediate This compound->Intermediate Alkaline Hydrolysis (OH⁻) Products Degradation Products (including evolution of Ammonia) Intermediate->Products

Caption: Hypothetical alkaline degradation pathway of this compound.

References

Optimizing the concentration of Cellocidin for effective cancer cell growth inhibition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cellocidin. Our goal is to help you optimize the concentration of this compound for effective cancer cell growth inhibition in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new cancer cell line?

A1: For initial experiments, we recommend a broad concentration range to determine the sensitivity of your specific cancer cell line. A common strategy is to perform a dose-response experiment with concentrations ranging from 0.1 µM to 100 µM. This range typically encompasses the IC50 (half-maximal inhibitory concentration) values for most susceptible cancer cell lines.

Q2: How long should I incubate cancer cells with this compound to observe significant growth inhibition?

A2: The optimal incubation time can vary between cell lines. We recommend a time-course experiment, starting with 24, 48, and 72-hour incubation periods. For many cell lines, significant effects on cell viability are observable within 48 to 72 hours.

Q3: this compound is not showing the expected toxicity in my cancer cell line. What are the possible reasons?

A3: Several factors could contribute to a lack of efficacy. Consider the following:

  • Cell Line Resistance: The cancer cell line you are using may have intrinsic resistance mechanisms to this compound.

  • Sub-optimal Concentration: The concentrations used may be too low to induce a significant effect. We recommend performing a broader dose-response study.

  • Incorrect Incubation Time: The incubation period may be too short for this compound to exert its effects.

  • Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.

Q4: I am observing high toxicity in my control (untreated) cells. What should I do?

A4: High toxicity in control cells usually points to issues with the experimental setup. Check for the following:

  • Cell Culture Conditions: Ensure your cells are healthy, within a low passage number, and free from contamination.

  • Solvent Toxicity: If you are using a solvent (e.g., DMSO) to dissolve this compound, ensure the final concentration of the solvent in your culture medium is not toxic to the cells. We recommend keeping the final DMSO concentration below 0.1%.

  • Assay-related Issues: The reagents used in your viability assay might be toxic to your cells.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the culture plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected.
IC50 value is significantly different from published data Different cell line passage number, different experimental conditions (e.g., serum concentration), or variation in assay protocol.Standardize your protocol, including cell passage number and media composition. Ensure your assay conditions are consistent with the reference data.
Precipitation of this compound in the culture medium The concentration of this compound exceeds its solubility in the medium.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic.
Unexpected morphological changes in cells This compound may be inducing cellular stress, apoptosis, or senescence.Perform additional assays to investigate the mechanism of action, such as an apoptosis assay (e.g., Annexin V staining) or a cell cycle analysis.

Quantitative Data Summary

The following tables provide a summary of hypothetical IC50 values for this compound in various cancer cell lines and the effect of different concentrations on cell viability.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 72-hour Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer5.2
MDA-MB-231Breast Cancer12.8
A549Lung Cancer8.5
HCT116Colon Cancer3.1
PANC-1Pancreatic Cancer25.6

Table 2: Effect of this compound Concentration on the Viability of HCT116 Colon Cancer Cells (72-hour incubation)

Concentration (µM)Average Cell Viability (%)Standard Deviation
0 (Control)1004.5
185.25.1
2.555.63.8
530.14.2
1012.42.9
255.31.8
501.20.5
1000.50.2

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells in a 96-well plate format.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for investigating the effect of this compound on the expression of key signaling proteins.

  • Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cancer Cell Culture C Seed Cells in Plate A->C B Prepare this compound Stock D Treat with this compound (Dose-Response) B->D C->D E Incubate (24-72h) D->E F Cell Viability Assay (e.g., MTT) E->F G Data Analysis (Calculate IC50) F->G Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGFR EGFR This compound->EGFR Inhibits PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Troubleshooting_Tree cluster_concentration Concentration Issues cluster_time Incubation Time cluster_cell Cell Line Issues cluster_compound Compound Integrity Start Low/No this compound Efficacy C1 Concentration too low? Start->C1 C2 Perform broader dose-response C1->C2 Yes T1 Incubation too short? C1->T1 No T2 Perform time-course (24, 48, 72h) T1->T2 Yes CL1 Cell line resistant? T1->CL1 No CL2 Test on a known sensitive cell line CL1->CL2 Yes CO1 Compound degraded? CL1->CO1 No CO2 Check storage & prepare fresh stock CO1->CO2 Yes

Troubleshooting inconsistent results in Cellocidin antibacterial assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cellocidin antibacterial assays. Inconsistent results in antibacterial susceptibility testing can arise from a variety of factors. This guide will help you identify and address common issues to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My Minimum Inhibitory Concentration (MIC) values for this compound vary significantly between replicate experiments. What are the potential causes?

Inconsistent MIC values are a common challenge in antibacterial susceptibility testing. Several factors can contribute to this variability. Key areas to investigate include the bacterial inoculum preparation, the assay medium's composition, and the incubation conditions.[1][2][3] The inoculum size is a critical variable; a heavier inoculum can lead to higher MICs, while a lighter one may result in artificially low values.[3][4] The pH of the growth medium can also significantly impact the activity of antimicrobial compounds.[1] For natural products or compounds with limited solubility like this compound might be, inconsistent solubilization can also lead to variable results.[5]

Q2: I am observing "skipped wells" in my broth microdilution assay for this compound. How should I interpret these results?

"Skipped wells" refer to a phenomenon where a well with a higher concentration of the antimicrobial agent shows bacterial growth, while a well with a lower concentration does not. This can be caused by contamination, improper pipetting, or the compound precipitating out of solution at higher concentrations. It is recommended to repeat the assay, paying close attention to aseptic technique and ensuring the compound is fully dissolved. Assays with skipped wells should generally be considered invalid. Performing assays in duplicate is a good practice to mitigate the impact of such errors.[6]

Q3: The zone of inhibition in my disk diffusion assay with this compound is inconsistent or absent, even at high concentrations. Does this mean the compound is inactive?

Not necessarily. The size of the inhibition zone in a disk diffusion assay depends on the diffusion rate of the compound through the agar, its solubility, and the susceptibility of the microorganism.[5] If this compound has poor solubility in the aqueous agar medium or a low diffusion rate, it may not produce a clear zone of inhibition even if it has antibacterial activity.[5] In such cases, a broth microdilution assay is a more suitable method to determine the MIC, as it is less dependent on the compound's diffusion characteristics.

Q4: Can the type of growth medium used affect the antibacterial activity of this compound?

Yes, the composition of the growth medium can significantly influence the results of antibacterial susceptibility tests. Factors such as pH, and the concentration of divalent cations (e.g., Mg²⁺ and Ca²⁺) in Mueller-Hinton Agar can affect the activity of some antimicrobial agents.[1] It is crucial to use the standardized and recommended medium for the specific bacterial species you are testing and to ensure consistency across experiments.

Q5: How can I be sure that my bacterial inoculum is standardized for each experiment?

Standardizing the bacterial inoculum is critical for reproducible results. The most common method is to adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[3] This standardized suspension is then further diluted to achieve the final desired inoculum concentration for the assay. Using a spectrophotometer to measure the optical density (OD) at 600 nm is a more quantitative way to standardize the inoculum.

Troubleshooting Guides

Issue 1: Inconsistent MIC Values

If you are experiencing significant variability in your MIC results for this compound, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Inoculum Density Variation Ensure the bacterial inoculum is consistently prepared to a 0.5 McFarland standard. Use a fresh culture for each experiment. Verify the final inoculum concentration in the wells through plating and colony counting.[2][4][7]
Media Composition Check the pH of your Mueller-Hinton Broth (MHB). Ensure that different batches of media are quality controlled.[1]
Compound Solubility If this compound is not fully soluble, consider using a small, controlled amount of a non-inhibitory solvent like DMSO to prepare the stock solution. Ensure the final solvent concentration in the assay does not affect bacterial growth.
Pipetting Errors Use calibrated pipettes and proper technique to ensure accurate serial dilutions and inoculation. Performing the assay in duplicate or triplicate can help identify and mitigate random errors.[6]
Incubation Conditions Maintain consistent incubation temperature and duration. Variations can affect bacterial growth rates and, consequently, the observed MIC.[1]
Issue 2: Poor or No Inhibition in Disk Diffusion Assays

If this compound is not producing the expected zones of inhibition, follow this guide:

Troubleshooting Workflow

G start Start: No/Inconsistent Zone of Inhibition check_solubility Check this compound Solubility start->check_solubility prepare_stock Prepare fresh stock solution (consider co-solvent if needed) check_solubility->prepare_stock Poor solubility repeat_disk Repeat Disk Diffusion Assay check_solubility->repeat_disk Good solubility prepare_stock->repeat_disk check_diffusion Is diffusion in agar expected to be low? repeat_disk->check_diffusion Still no/poor zone end_point Determine MIC repeat_disk->end_point Consistent zone observed check_diffusion->repeat_disk No, diffusion should be adequate switch_method Switch to Broth Microdilution Assay check_diffusion->switch_method Yes switch_method->end_point

Caption: Workflow for troubleshooting disk diffusion assays.

Experimental Protocols

Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the MIC of an antimicrobial agent.[8]

Materials:

  • This compound stock solution

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer (optional)

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or with a spectrophotometer.

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 should serve as a growth control (containing only MHB and the inoculum).

    • Well 12 should serve as a sterility control (containing only MHB).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. This will bring the final volume in each well to 200 µL and dilute the this compound concentrations to their final desired values.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, check the sterility control (well 12) for any growth and the growth control (well 11) for adequate turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[4] This is observed as the first clear well in the dilution series.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_results Results prep_inoculum Prepare and standardize bacterial inoculum inoculate Inoculate microtiter plate prep_inoculum->inoculate prep_compound Prepare this compound stock and serial dilutions prep_compound->inoculate incubate Incubate at 37°C for 16-20h inoculate->incubate read_mic Read MIC (lowest concentration with no visible growth) incubate->read_mic validate Validate with controls read_mic->validate

Caption: Standard workflow for a broth microdilution MIC assay.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways affected by this compound are not detailed in recent literature, many antibiotics function by disrupting key bacterial processes. The diagram below illustrates common antibacterial mechanisms of action, one of which may be relevant to this compound. Antibiotics can inhibit cell wall synthesis, disrupt the cell membrane, inhibit protein synthesis, interfere with nucleic acid synthesis, or block metabolic pathways.[9]

General Mechanisms of Antibacterial Action

G cluster_bacteria Bacterial Cell cell_wall Cell Wall Synthesis protein_synth Protein Synthesis (Ribosomes) dna_synth DNA Replication & Repair cell_membrane Cell Membrane Integrity metabolism Folic Acid Metabolism antibiotic Antibiotic (e.g., this compound) antibiotic->cell_wall Inhibition antibiotic->protein_synth Inhibition antibiotic->dna_synth Inhibition antibiotic->cell_membrane Disruption antibiotic->metabolism Inhibition

Caption: Common targets for antibacterial agents within a bacterial cell.

References

Strategies to prevent the degradation of Cellocidin during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of Cellocidin to minimize degradation and ensure experimental success. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered by researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored under the following conditions:

  • Short-term storage: For use within days to weeks, store in a dry, dark environment at 0 - 4°C.[1]

  • Long-term storage: For storage over months to years, it is recommended to keep this compound at -20°C.[1][2]

Properly stored this compound has a shelf life of over two years.[1]

Q2: How should I store this compound solutions?

Once this compound is in solution, it is best to prepare aliquots and store them in tightly sealed vials at -20°C. It is recommended to use these solutions within one month. For best results, prepare solutions on the day of use.

Q3: Is this compound sensitive to pH?

Yes, this compound's stability is highly dependent on pH. It is relatively stable in neutral or acidic solutions. However, it is unstable in alkaline solutions, where it degrades and evolves ammonia.[3]

Q4: Can this compound be shipped at ambient temperatures?

Yes, this compound is stable enough for shipment at ambient temperatures for a few weeks without significant degradation.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity in experiments Degradation of this compound due to improper storage.Verify that this compound has been stored at the recommended temperature (-20°C for long-term).
Use of old stock solutions.Prepare fresh solutions from solid this compound. Avoid using solutions stored for more than one month.
Exposure to alkaline conditions.Ensure all buffers and experimental media are at a neutral or acidic pH.
Inconsistent experimental results Partial degradation of this compound.Aliquot solid this compound and stock solutions to minimize freeze-thaw cycles.
Inaccurate concentration due to degradation.Prepare fresh solutions and verify the concentration. Consider using a stability-indicating analytical method if available.
Visible changes in the this compound powder (e.g., discoloration, clumping) Absorption of moisture.Store this compound in a desiccator, especially in humid environments. Ensure the container is tightly sealed.
Precipitation in stock solutions upon thawing Poor solubility at low temperatures.Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex to ensure complete dissolution.

Experimental Protocols

Forced Degradation Study to Assess pH Stability

This protocol outlines a general procedure to evaluate the stability of this compound at different pH values.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from acidic (e.g., pH 2, 4), neutral (pH 7), to alkaline (e.g., pH 9, 12).

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).[1] Dilute the stock solution into each of the prepared buffers to a final concentration suitable for your analytical method.

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period (e.g., 24, 48, 72 hours). Protect the samples from light.

  • Analysis: At each time point, analyze the samples using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the remaining amount of this compound and detect the formation of degradation products.

  • Data Analysis: Plot the concentration of this compound against time for each pH condition to determine the degradation rate.

Potential Degradation Pathway

Based on its chemical structure and known instability in alkaline conditions, a likely degradation pathway for this compound is the hydrolysis of the amide groups.

G This compound This compound (But-2-ynediamide) Intermediate But-2-ynoic acid amide This compound->Intermediate Hydrolysis (OH-) Ammonia Ammonia (NH3) This compound->Ammonia Final_Product But-2-ynedioic acid Intermediate->Final_Product Hydrolysis (OH-) Intermediate->Ammonia

Caption: Proposed hydrolytic degradation pathway of this compound in alkaline conditions.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome pH pH (Acidic, Neutral, Alkaline) HPLC HPLC-UV pH->HPLC Assay Biological Activity Assay pH->Assay Temp Temperature (e.g., 4°C, 25°C, 40°C) Temp->HPLC Temp->Assay Light Photostability (UV/Vis light exposure) Light->HPLC Light->Assay LCMS LC-MS/MS HPLC->LCMS For Identification Deg_Rate Degradation Rate HPLC->Deg_Rate Deg_Prod Degradation Products HPLC->Deg_Prod Stability Stability Profile Assay->Stability Deg_Rate->Stability Deg_Prod->Stability Sample This compound Sample Sample->pH Sample->Temp Sample->Light

Caption: A general workflow for conducting forced degradation studies on this compound.

References

Technical Support Center: Overcoming Bioavailability Limitations of Novel Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information specifically regarding Cellocidin's bioavailability and in vivo performance is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on general principles and established strategies for improving the bioavailability of poorly soluble drug candidates. The experimental protocols and data presented are illustrative examples and should be adapted based on the specific properties of the compound under investigation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My in vivo efficacy studies with a novel antibiotic are showing poor results despite promising in vitro activity. What could be the underlying issue?

A1: A common reason for discrepancies between in vitro and in vivo results is poor bioavailability.[1][2] This means the antibiotic is not reaching the systemic circulation in sufficient concentrations to be effective. Key factors contributing to low bioavailability include:

  • Poor Aqueous Solubility: Many new chemical entities exhibit low water solubility, which limits their dissolution in the gastrointestinal tract and subsequent absorption.[1][3]

  • Low Permeability: The compound may not efficiently cross biological membranes, such as the intestinal epithelium.[2]

  • First-Pass Metabolism: The antibiotic may be extensively metabolized in the liver before it reaches systemic circulation.[4]

  • Efflux Pumps: The compound could be actively transported out of cells by efflux pumps like P-glycoprotein.[3]

To troubleshoot, a systematic evaluation of the compound's physicochemical properties and its fate in vivo is necessary.

Q2: How can I improve the solubility and dissolution rate of my antibiotic candidate?

A2: Several formulation strategies can be employed to enhance the solubility and dissolution of poorly water-soluble drugs. The choice of strategy will depend on the specific properties of your compound.

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in a polymeric carrier in an amorphous state.[5][6] ASDs can significantly increase the aqueous solubility and dissolution rate compared to the crystalline form.[6]

  • Salt Formation: For ionizable compounds, forming a salt can substantially improve solubility and dissolution.[5] The selection of an appropriate counter-ion is crucial for forming a stable and soluble salt.

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.[1] Techniques like milling or high-pressure homogenization can be used to achieve this.

  • Use of Solubilizing Excipients: Incorporating surfactants, cyclodextrins, or other solubilizing agents in the formulation can enhance the drug's solubility in the gastrointestinal fluids.[3][7]

Illustrative Data on Formulation Strategies:

Formulation StrategyDrug Loading (%)Improvement in Apparent Solubility (fold)
Crystalline Drug1001 (baseline)
Amorphous Solid Dispersion (ASD) with HPMCAS2550
Salt Formation (Hydrochloride)8520
Nanosuspension10100

This table presents hypothetical data to illustrate the potential impact of different formulation strategies.

Q3: What are some advanced drug delivery systems I can consider to improve the in vivo performance of my antibiotic?

A3: Advanced drug delivery systems can protect the drug from degradation, enhance its absorption, and target it to specific sites in the body.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), which form fine emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.

  • Polymeric Nanoparticles: Encapsulating the drug in biodegradable polymers can protect it from the harsh environment of the gut, provide controlled release, and improve its uptake by cells.[8]

  • Cell-Mediated Drug Delivery: This innovative approach uses immune cells or red blood cells as carriers to transport the drug to sites of infection or inflammation.[9][10] This can be particularly useful for targeting intracellular pathogens.

Experimental Workflow for Developing a Nanoparticle Formulation:

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment A Polymer & Drug Selection B Nanoparticle Fabrication (e.g., Emulsion Evaporation) A->B C Physicochemical Characterization (Size, Zeta Potential, Drug Loading) B->C D Drug Release Study C->D E Cellular Uptake & Cytotoxicity D->E F In Vitro Antimicrobial Activity E->F G Pharmacokinetic Study in Rodents F->G H Efficacy Study in Infection Model G->H I Toxicology Assessment H->I

Caption: Workflow for nanoparticle formulation development.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of an Amorphous Solid Dispersion (ASD)

Objective: To compare the dissolution rate of an ASD formulation of a novel antibiotic with its crystalline form.

Materials:

  • Crystalline antibiotic

  • ASD formulation of the antibiotic (e.g., with a polymer like HPMCAS)

  • Dissolution apparatus (USP Apparatus 2 - paddle)

  • Phosphate buffered saline (PBS), pH 6.8

  • HPLC for drug concentration analysis

Method:

  • Prepare a dissolution medium of PBS at 37°C.

  • Add a precisely weighed amount of the crystalline antibiotic or the ASD formulation to the dissolution vessel, ensuring the total amount of the active pharmaceutical ingredient (API) is the same.

  • Start the paddle rotation at a specified speed (e.g., 75 RPM).

  • At predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the dissolution medium.

  • Filter the samples and analyze the drug concentration using a validated HPLC method.

  • Plot the percentage of drug dissolved against time for both formulations.

Protocol 2: Murine Model for In Vivo Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of a novel antibiotic after oral administration of different formulations.

Materials:

  • Test antibiotic formulations (e.g., aqueous suspension, ASD, nanosuspension)

  • Male BALB/c mice (6-8 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillaries)

  • LC-MS/MS for bioanalysis

Method:

  • Fast the mice overnight with free access to water.

  • Administer the antibiotic formulations to different groups of mice via oral gavage at a specific dose (e.g., 50 mg/kg).

  • At designated time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples from the retro-orbital sinus or tail vein.

  • Process the blood samples to obtain plasma.

  • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve) for each formulation.

Decision Tree for Formulation Strategy Selection:

formulation_decision_tree A Poor In Vivo Efficacy B Assess Physicochemical Properties A->B C Poor Solubility? B->C D Low Permeability? C->D No E Solubility Enhancement Strategies: - ASD - Salt Formation - Nanosuspension C->E Yes F Permeability Enhancement Strategies: - Lipid Formulations - Permeation Enhancers D->F Yes G Re-evaluate In Vivo PK & Efficacy D->G No E->G F->G

Caption: Decision tree for selecting a formulation strategy.

References

Refining Cellocidin Dosage in Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for refining the dosage parameters of Cellocidin in your cell culture experiments. Due to the limited availability of specific dosage recommendations for this compound across various cell lines, this document offers a framework for systematically determining the optimal concentration and treatment duration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration for this compound in a new cell line?

A1: For a compound with limited published data like this compound, it is recommended to start with a broad range of concentrations to determine the approximate effective dose. A logarithmic dilution series is often a good starting point. For example, you could test concentrations ranging from 0.1 µM to 100 µM (e.g., 0.1, 1, 10, 100 µM).

Q2: How do I prepare a stock solution of this compound?

A2: this compound is sparingly soluble in water and alcohols but is soluble in DMF and DMSO.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q3: For how long should I treat my cells with this compound?

A3: The optimal treatment duration is cell line-dependent and endpoint-dependent. It is advisable to perform a time-course experiment. You can treat your cells for various durations (e.g., 24, 48, and 72 hours) at a concentration determined from your initial dose-response curve to identify the most appropriate time point for your experimental endpoint.

Q4: My results with this compound are inconsistent between experiments. What could be the cause?

A4: Inconsistent results in cell culture experiments can arise from several factors.[3][4][5] For instance, variations in cell seeding density, passage number, or the health of the cells can all contribute to variability. Ensure you are using a consistent cell passage number and that cells are in the logarithmic growth phase at the start of each experiment. Additionally, this compound is unstable in alkaline solutions[2]; therefore, ensure the pH of your culture medium is stable.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High Cell Death in Control Group (Vehicle Only) DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is below 0.1%. Perform a vehicle-only control to assess solvent toxicity.
Poor cell health.Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.
No Observable Effect at High Concentrations Cell line is resistant to this compound.Consider using a different cell line or a positive control compound known to induce a response in your chosen cell line to validate the assay.
Inactivation of this compound.This compound is unstable in alkaline conditions.[2] Monitor the pH of your culture medium. Prepare fresh dilutions of this compound from a frozen stock for each experiment.
High Variability Between Replicate Wells Uneven cell seeding.Ensure a homogenous single-cell suspension before seeding. Pipette carefully and avoid introducing bubbles.
Edge effects in multi-well plates.[6]To minimize evaporation from the outer wells, fill the peripheral wells with sterile PBS or medium without cells.

Experimental Protocols

Protocol 1: Determining the Effective Concentration Range of this compound using a Dose-Response Assay

This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent

  • DMSO

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.1 µM to 100 µM. Include a vehicle-only control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubate the plate for a predetermined time (e.g., 48 hours).

  • Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.

  • Measure the absorbance using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-only control.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Time-Course Experiment to Determine Optimal Treatment Duration

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • 24-well or 96-well tissue culture plates

  • Cell viability assay kit

Procedure:

  • Seed cells in multiple identical plates.

  • Treat the cells with a fixed concentration of this compound (e.g., the IC50 value determined from the dose-response assay).

  • At different time points (e.g., 12, 24, 48, 72 hours), perform a cell viability assay on one of the plates.

  • Plot cell viability against time to determine the optimal duration for the desired effect.

Data Presentation

Table 1: Example Data Layout for a Dose-Response Experiment

This compound (µM)% Viability (Mean)Standard Deviation
0 (Vehicle)1004.5
0.198.25.1
185.76.2
1052.35.8
5015.93.9
1005.42.1

Table 2: Example Data Layout for a Time-Course Experiment

Time (hours)% Viability (Mean)Standard Deviation
01003.8
1290.14.2
2475.65.5
4851.24.9
7230.83.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_dose_response Dose-Response Assay cluster_time_course Time-Course Experiment cluster_final_exp Definitive Experiment prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilution Prepare Serial Dilutions of this compound prep_stock->serial_dilution seed_cells Seed Cells in Multi-well Plates treat_cells_dose Treat Cells with Varying Concentrations seed_cells->treat_cells_dose treat_cells_time Treat Cells with Fixed Concentration (IC50) serial_dilution->treat_cells_dose incubate_dose Incubate for Fixed Duration (e.g., 48h) treat_cells_dose->incubate_dose viability_assay_dose Perform Cell Viability Assay incubate_dose->viability_assay_dose analyze_dose Analyze Data to Determine IC50 viability_assay_dose->analyze_dose analyze_dose->treat_cells_time final_exp Perform Experiment with Optimized Dosage and Duration incubate_time Incubate for Various Durations (e.g., 12, 24, 48, 72h) treat_cells_time->incubate_time viability_assay_time Perform Viability Assay at Each Time Point incubate_time->viability_assay_time analyze_time Analyze Data to Find Optimal Treatment Duration viability_assay_time->analyze_time analyze_time->final_exp signaling_pathway cluster_cell Intracellular This compound This compound Thiol Endogenous Thiols (e.g., Glutathione) This compound->Thiol Reacts with CellMembrane Cell Membrane ROS Reactive Oxygen Species (ROS) Thiol->ROS Depletion leads to cMyc c-Myc Activation ROS->cMyc NFkB NF-κB Activation ROS->NFkB CellCycle Cell Cycle Arrest cMyc->CellCycle Apoptosis Apoptosis/Necrosis NFkB->Apoptosis CellCycle->Apoptosis troubleshooting_flowchart start Inconsistent Results? check_cells Are cells healthy and at a consistent passage number? start->check_cells check_seeding Is cell seeding density uniform? check_cells->check_seeding Yes solution_cells Use low passage cells in logarithmic growth phase. check_cells->solution_cells No check_reagents Are this compound dilutions prepared fresh? check_seeding->check_reagents Yes solution_seeding Ensure homogenous cell suspension and careful pipetting. check_seeding->solution_seeding No check_ph Is the medium pH stable? check_reagents->check_ph Yes solution_reagents Prepare fresh dilutions for each experiment. check_reagents->solution_reagents No check_controls Are controls (vehicle, positive) behaving as expected? check_ph->check_controls Yes solution_ph Monitor and buffer medium pH if necessary. check_ph->solution_ph No check_controls->start No, re-evaluate solution_controls Troubleshoot assay conditions and reagents. check_controls->solution_controls No

References

Enhancing the therapeutic index of Cellocidin through formulation strategies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the therapeutic index of Cellocidin through various formulation strategies. The information provided is based on established methodologies for similar compounds and should be adapted and optimized for specific experimental contexts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known properties?

This compound, also known as acetylenedicarboxamide, is a small neutral alkyne antibiotic produced by several Streptomyces species.[1] It exhibits a broad spectrum of biological activity, including antibacterial, antifungal, and antitumor effects.[1] Its chemical formula is C₄H₄N₂O₂, and it is soluble in DMF and DMSO.[1][2] The primary mechanism of its bioactivity is believed to be its ability to react with endogenous thiols, such as cysteine and glutathione.[1]

Q2: What is the therapeutic index and why is it important for this compound?

The therapeutic index (TI) is a quantitative measure of a drug's safety, defined as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect.[3] A narrow therapeutic index, which is common for cytotoxic agents, indicates that the effective dose is close to the toxic dose, increasing the risk of adverse effects. Enhancing the therapeutic index of this compound is crucial to improve its clinical potential by increasing its efficacy against target cells (e.g., tumor cells) while minimizing toxicity to healthy tissues.

Q3: What are the primary challenges in formulating this compound?

While specific formulation data for this compound is limited, compounds with similar characteristics (alkyne structure, poor aqueous solubility, high reactivity) often present the following challenges:

  • Poor Aqueous Solubility: Like many natural products, this compound's limited solubility in aqueous solutions can hinder its bioavailability and formulation as an injectable agent.[1]

  • Stability Issues: The reactive nature of the alkyne group and its susceptibility to react with thiols can lead to instability in certain formulation excipients or biological environments.[4][5] Stability can also be affected by pH and temperature.[6][7][8][9]

  • Non-specific Reactivity: this compound's reactivity with thiols is not specific to cancer cells, which can lead to off-target effects and toxicity in healthy tissues.[1][10][11]

Q4: Which formulation strategies can be explored to enhance this compound's therapeutic index?

Several formulation strategies can be investigated to address the challenges associated with this compound:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in nanoparticles (e.g., liposomes, polymeric nanoparticles) can improve its solubility, protect it from degradation, and potentially enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching targeting ligands.

  • Prodrug Approaches: Modifying the structure of this compound to create a less reactive prodrug that is activated at the target site could reduce off-target toxicity.

  • Amorphous Solid Dispersions: For oral formulations, creating an amorphous solid dispersion can enhance the dissolution rate and bioavailability of poorly soluble compounds.

Troubleshooting Guides

Formulation Development
IssuePossible Cause(s)Suggested Solution(s)
Low Drug Loading in Nanoparticles - Poor solubility of this compound in the organic solvent used for formulation.- Incompatibility between this compound and the polymer/lipid matrix.- Screen different organic solvents for higher this compound solubility.- Modify the formulation process (e.g., temperature, pH).- Experiment with different polymer or lipid compositions.
Nanoparticle Aggregation - Suboptimal surface charge (Zeta potential).- Inappropriate concentration of nanoparticles.- Issues with purification methods (e.g., centrifugation speed).- Add stabilizers or coating agents (e.g., PEG).- Optimize the nanoparticle concentration.- Adjust the pH of the suspension.- Use alternative purification methods like dialysis or tangential flow filtration.
Poor In Vitro Drug Release - Strong interaction between this compound and the carrier matrix.- High crystallinity of the encapsulated drug.- Modify the composition of the nanoparticle to tune drug-matrix interactions.- Ensure this compound is in an amorphous state within the formulation using techniques like DSC or XRD.- Incorporate release-enhancing excipients.
Chemical Instability of Formulated this compound - Reaction with excipients containing thiol groups.- Degradation due to pH or temperature during formulation or storage.- Avoid excipients with reactive functional groups.- Conduct stability studies at different pH and temperature conditions to identify optimal storage parameters.[6][7][8][9]- Lyophilize the formulation to improve long-term stability.
In Vitro Cytotoxicity Assays
IssuePossible Cause(s)Suggested Solution(s)
High Variability in IC50 Values - Inconsistent cell seeding density.- Fluctuation in incubation time.- Pipetting errors.- Cell contamination.- Ensure a uniform single-cell suspension before seeding.- Standardize all incubation times precisely.- Use calibrated pipettes and proper pipetting techniques.- Regularly check cell cultures for contamination.
No Dose-Dependent Cytotoxicity Observed - this compound concentration range is too low or too high.- Cell line is resistant to this compound.- Inactivation of this compound by components in the culture medium.- Perform a broad-range dose-finding study (e.g., 0.01 µM to 100 µM).- Test on a panel of different cancer cell lines.- Evaluate the stability of this compound in the culture medium over the experiment's duration.
High Background Signal in Cytotoxicity Assay - Interference of the formulation components (e.g., nanoparticles) with the assay reagents.- Intrinsic fluorescence/absorbance of the formulation.- Run a control with the "empty" formulation (without this compound) to assess its effect on the assay.- Choose an assay method that is not affected by the formulation components (e.g., a dye exclusion assay instead of a metabolic assay).

Experimental Protocols

Protocol 1: Determination of In Vitro Therapeutic Index

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of a this compound formulation in cancer cells and normal cells to calculate the in vitro therapeutic index.

1. Materials:

  • This compound formulation and unformulated this compound

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Normal, non-cancerous cell line (e.g., HEK293, MRC-5)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

2. Method:

  • Cell Seeding:

    • Culture cancer and normal cells to ~80% confluency.

    • Trypsinize the cells, count them, and adjust the cell suspension to a density of 5 x 10⁴ cells/mL in the complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO₂.

  • Treatment:

    • Prepare serial dilutions of the this compound formulation and unformulated this compound in the complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include wells with medium only (blank) and cells with drug-free medium (negative control).

    • Incubate the plates for 48 or 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the negative control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.

    • The in vitro therapeutic index can be estimated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher ratio indicates better selectivity.

Quantitative Data Summary: In Vitro Cytotoxicity

ParameterDescriptionTypical Range/Value
Cell Seeding Density Number of cells seeded per well in a 96-well plate.5,000 - 10,000 cells/well
Drug Concentration Range Range of concentrations tested to determine IC50.0.01 - 100 µM (logarithmic dilutions)
Incubation Time Duration of cell exposure to the drug.24, 48, or 72 hours
IC50 Value Concentration of the drug that inhibits 50% of cell growth.Varies depending on the cell line and compound. Cytotoxic compounds often have IC50 values in the µM to nM range.[12][13][14]
Protocol 2: Evaluation of In Vivo Therapeutic Index in a Xenograft Mouse Model

This protocol describes a general procedure for assessing the in vivo efficacy and toxicity of a this compound formulation. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

1. Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for xenograft implantation

  • This compound formulation and vehicle control

  • Calipers for tumor measurement

  • Analytical balance for weighing mice

2. Method:

  • Tumor Implantation:

    • Inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL of PBS/Matrigel) subcutaneously into the flank of each mouse.

    • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment:

    • Randomly assign mice into treatment groups (e.g., vehicle control, unformulated this compound, low-dose formulated this compound, high-dose formulated this compound).

    • Administer the treatments via the desired route (e.g., intravenous, intraperitoneal) at a predetermined schedule (e.g., twice weekly for 3 weeks).

  • Efficacy Assessment:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Toxicity Assessment:

    • Monitor the mice for signs of toxicity throughout the study (e.g., weight loss, changes in behavior, ruffled fur).

    • Collect blood samples for hematological and biochemical analysis.

    • Perform histological analysis of major organs (e.g., liver, kidney, spleen) to assess for any treatment-related damage.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group to evaluate anti-tumor efficacy.

    • Compare the final tumor weights between the groups.

    • Analyze body weight changes and other toxicity parameters to determine the maximum tolerated dose (MTD).

    • The therapeutic index is enhanced if the formulated this compound shows greater anti-tumor activity at a dose that causes equal or less toxicity compared to the unformulated drug.

Visualizations

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This compound's reactivity with thiols can lead to a state of oxidative stress within the cell, which is a known trigger for apoptosis.[10][11] The following diagram illustrates a generalized intrinsic apoptosis pathway that could be initiated by such cellular stress.

G This compound This compound Thiol_Reaction Thiol Depletion (e.g., Glutathione) This compound->Thiol_Reaction ROS Increased ROS Thiol_Reaction->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G cluster_0 Formulation Development cluster_1 In Vitro Assessment cluster_2 In Vivo Assessment Formulate Develop this compound Formulations (e.g., Nanoparticles) Characterize Physicochemical Characterization (Size, Zeta, Drug Load) Formulate->Characterize Cytotoxicity Cytotoxicity Assays (Cancer vs. Normal Cells) Characterize->Cytotoxicity Calculate_TI_vitro Calculate In Vitro Therapeutic Index Cytotoxicity->Calculate_TI_vitro Optimize Optimize Formulation Calculate_TI_vitro->Optimize Xenograft Xenograft Efficacy Study Calculate_TI_vivo Evaluate In Vivo Therapeutic Index Xenograft->Calculate_TI_vivo Toxicity Toxicity Study (MTD Determination) Toxicity->Calculate_TI_vivo End Enhanced TI Achieved Calculate_TI_vivo->End Start Start Start->Formulate Optimize->Formulate Re-formulate Optimize->Xenograft Promising Candidate Optimize->Toxicity Promising Candidate

References

Dealing with potential resistance development to Cellocidin in microbial cultures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cellocidin. The focus is on identifying and characterizing potential microbial resistance to this antimicrobial agent.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

This compound is a dicarboxylic acid diamide produced by Streptomyces chibaensis[1][2]. While its precise mechanism is a subject of ongoing research, based on its chemical structure, it is hypothesized to interfere with essential metabolic pathways or macromolecular synthesis. Potential targets could include enzymes involved in nucleotide or amino acid biosynthesis.

Q2: We are observing a gradual increase in the concentration of this compound required to inhibit our microbial cultures. What could be the cause?

A progressive increase in the minimal inhibitory concentration (MIC) suggests the development of microbial resistance. This can occur through several mechanisms, including spontaneous mutations in the microbial genome or the acquisition of resistance genes from other organisms[3][4][5]. Common mechanisms include modification of the drug's target, enzymatic inactivation of the drug, or active efflux of the drug from the cell[6][7].

Q3: How can we confirm if our microbial culture has developed resistance to this compound?

Confirmation of resistance involves a systematic comparison of the this compound susceptibility of your current culture with the original, susceptible (wild-type) strain. The primary method for this is the determination of the Minimum Inhibitory Concentration (MIC) through standardized laboratory protocols[8][9]. A significant increase in the MIC value for the current culture compared to the wild-type is a strong indicator of resistance.

Q4: What are the common molecular mechanisms of antibiotic resistance that might apply to this compound?

While specific resistance mechanisms to this compound are not yet widely documented, based on established principles of antibiotic resistance, potential mechanisms could include:

  • Target Modification: Mutations in the gene encoding the cellular target of this compound could reduce its binding affinity, rendering the drug less effective[3][7].

  • Enzymatic Inactivation: The microbe may acquire or evolve an enzyme that chemically modifies or degrades this compound, neutralizing its antimicrobial activity[3][6].

  • Efflux Pumps: The development or upregulation of efflux pumps can actively transport this compound out of the microbial cell, preventing it from reaching its target at an effective concentration[6].

  • Altered Cell Permeability: Changes in the microbial cell wall or membrane composition could limit the uptake of this compound[6].

Troubleshooting Guide: Investigating this compound Resistance

This guide provides a structured approach to troubleshooting and investigating suspected resistance to this compound in your microbial cultures.

Initial Observation: Decreased Susceptibility to this compound

If you observe that your microbial culture requires higher concentrations of this compound for inhibition or is growing in the presence of previously effective concentrations, follow these steps to investigate.

Step 1: Confirm Resistance Phenotype

The first step is to quantitatively assess the level of resistance. This is achieved by determining the Minimum Inhibitory Concentration (MIC) of this compound for your potentially resistant culture and comparing it to the parental (susceptible) strain.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Pure cultures of the susceptible (wild-type) and potentially resistant microbial strains.

  • Sterile 96-well microtiter plates.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

  • This compound stock solution of known concentration.

  • Sterile saline or broth for inoculum preparation.

  • 0.5 McFarland turbidity standard.

  • Incubator.

  • Microplate reader (optional).

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate, select several colonies of the microbial strain.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL[9][10].

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Prepare a two-fold serial dilution of the this compound stock solution in the appropriate broth medium across the wells of the 96-well plate.

    • Ensure to include a growth control well (no this compound) and a sterility control well (no inoculum).

  • Inoculation:

    • Add the prepared microbial inoculum to each well containing the this compound dilutions and the growth control well.

  • Incubation:

    • Incubate the microtiter plate at the optimal temperature for the microorganism (e.g., 35-37°C) for 16-24 hours[10][11].

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism[9][11]. This can be determined by visual inspection or using a microplate reader.

Data Presentation:

Summarize your MIC results in a table for clear comparison.

Strain IDDescriptionThis compound MIC (µg/mL)Interpretation
WT-001Wild-Type (Susceptible)2Susceptible
EXP-001Experimental (Potentially Resistant)64Resistant
QC-strainQuality Control1Within expected range

Step 2: Isolate and Purify a Resistant Clone

If the MIC of the experimental culture is significantly higher than the wild-type, it is crucial to isolate a pure clonal population for further characterization.

Experimental Protocol: Isolation of Resistant Colonies

Materials:

  • Agar plates containing the appropriate growth medium.

  • This compound stock solution.

  • The potentially resistant microbial culture.

  • Sterile inoculating loops or spreaders.

Procedure:

  • Prepare agar plates containing a concentration of this compound that is 4-8 times the MIC of the susceptible wild-type strain.

  • Plate a dilution of the potentially resistant culture onto the this compound-containing agar plates.

  • Incubate the plates at the optimal growth temperature until colonies appear.

  • Select a single, well-isolated colony and re-streak it onto a fresh this compound-containing plate to ensure purity.

  • Confirm the MIC of this isolated clone using the broth microdilution assay described in Step 1.

Step 3: Investigate the Mechanism of Resistance

Once a stable resistant clone is isolated and its resistance phenotype is confirmed, the next step is to investigate the underlying molecular mechanism.

Workflow for Investigating Resistance Mechanisms

The following diagram outlines a logical workflow for investigating the potential mechanisms of resistance to this compound.

G cluster_0 Initial Investigation cluster_1 Genomic Approach cluster_2 Efflux Pump Investigation cluster_3 Drug Inactivation Assay start Confirmed Resistant Phenotype (High MIC) genomic_analysis Genomic Analysis (Whole Genome Sequencing) start->genomic_analysis efflux_assay Efflux Pump Activity Assay start->efflux_assay inactivation_assay This compound Inactivation Assay start->inactivation_assay compare_genomes Compare Genomes: Resistant vs. Susceptible genomic_analysis->compare_genomes measure_accumulation Measure Intracellular This compound Accumulation efflux_assay->measure_accumulation incubate_drug Incubate this compound with Cell Lysate or Supernatant inactivation_assay->incubate_drug identify_mutations Identify Mutations in Potential Target Genes compare_genomes->identify_mutations identify_resistance_genes Identify Acquired Resistance Genes compare_genomes->identify_resistance_genes conclusion_target Hypothesis: Target Modification identify_mutations->conclusion_target Mutation Found conclusion_acquired Hypothesis: Acquired Resistance Gene identify_resistance_genes->conclusion_acquired Gene Found use_inhibitors Test with Efflux Pump Inhibitors measure_accumulation->use_inhibitors conclusion_efflux Hypothesis: Efflux Pump Upregulation use_inhibitors->conclusion_efflux MIC Reverted measure_activity Measure Remaining Antimicrobial Activity incubate_drug->measure_activity conclusion_inactivation Hypothesis: Enzymatic Inactivation measure_activity->conclusion_inactivation Activity Lost

Caption: Workflow for Investigating this compound Resistance Mechanisms.

Potential Signaling Pathways and Resistance Mechanisms

The development of resistance is often a result of changes in cellular pathways that lead to the protection of the microbe. The diagram below illustrates hypothetical pathways that could be involved in this compound resistance.

G cluster_1 Cell Interior cluster_2 Resistance Mechanisms cellocidin_ext This compound cellocidin_int Intracellular This compound cellocidin_ext->cellocidin_int Uptake target Cellular Target cellocidin_int->target Binds to inactivating_enzyme Inactivating Enzyme cellocidin_int->inactivating_enzyme Degraded by efflux_pump Efflux Pump cellocidin_int->efflux_pump Exported by inhibition Inhibition of Cellular Function target->inhibition Leads to mutated_target Mutated Target (Reduced Binding) mutated_target->target Replaces

References

Validation & Comparative

Comparative Analysis of Cellocidin's Efficacy Against Other Streptomyces-Derived Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Cellocidin, a lesser-known antibiotic produced by several species of Streptomyces, against other well-established antibiotics derived from this prolific bacterial genus. While direct comparative quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on its proposed mechanism of action and contrasts it with other major classes of Streptomyces-derived antibiotics. The aim is to offer a framework for researchers interested in exploring the therapeutic potential of this compound and other novel natural products.

Introduction to this compound

This compound, also known as 2-butynediamide, is a natural product isolated from Streptomyces chibaensis, Streptomyces reticuli, and Streptomyces sp. SF-536.[1] Its chemical formula is C4H4N2O2.[1][2] It is described as a broad-spectrum antimicrobial agent with activity against both Gram-positive and some Gram-negative bacteria.[3][]

Data Presentation: A Framework for Comparison

Due to the scarcity of direct comparative studies, the following tables are presented as a framework for how the efficacy of this compound could be evaluated against other Streptomyces-derived antibiotics. The data herein is illustrative and intended to guide future experimental design. Minimum Inhibitory Concentration (MIC) is a standard measure of antibiotic efficacy, with lower values indicating higher potency.

Table 1: Illustrative Antibacterial Spectrum and Potency (MIC in µg/mL)

Antibiotic ClassRepresentative AntibioticStaphylococcus aureus (Gram-positive)Streptococcus pneumoniae (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Butynediamide This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
AminoglycosideStreptomycin0.5 - 84 - 641 - 164 - 128
MacrolideErythromycin0.25 - 40.015 - 1>128>128
TetracyclineTetracycline0.25 - 40.12 - 20.5 - 88 - 64
GlycopeptideVancomycin0.5 - 20.25 - 1>128>128

Note: The MIC values presented for antibiotics other than this compound are generalized from various sources and can vary significantly based on the specific strain and testing conditions.

Experimental Protocols

Standardized methods are crucial for generating reliable and comparable data on antibiotic efficacy. The following are detailed methodologies for key experiments that would be required for a comprehensive comparative analysis.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)

  • Antibiotic stock solutions of known concentrations

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Prepare serial two-fold dilutions of the test antibiotics (e.g., this compound, Streptomycin, etc.) in MHB directly in the 96-well plates.

  • Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without antibiotic) and a negative control (broth without bacteria).

  • Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

  • Optionally, the results can be quantified by measuring the optical density at 600 nm using a microplate reader.

Experimental Workflow for Comparative Efficacy Testing

The following diagram illustrates a typical workflow for comparing the efficacy of multiple antibiotics.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis start Select Bacterial Strains (Gram-positive & Gram-negative) prepare_inoculum Prepare Standardized Bacterial Inoculum start->prepare_inoculum prepare_antibiotics Prepare Serial Dilutions of Test Antibiotics start->prepare_antibiotics perform_mic Perform Broth Microdilution Assay prepare_inoculum->perform_mic prepare_antibiotics->perform_mic incubate Incubate Plates perform_mic->incubate read_results Read and Record MIC Values incubate->read_results compare Compare Efficacy of Antibiotics read_results->compare end Publish Comparison Guide compare->end cell_wall_inhibition cluster_cell Bacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_wall Cell Wall precursors Peptidoglycan Precursors transport Precursor Transport precursors->transport crosslinking Peptidoglycan Cross-linking transport->crosslinking cell_lysis Cell Lysis crosslinking->cell_lysis This compound This compound This compound->crosslinking Inhibits protein_synthesis_inhibition cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P Site polypeptide Polypeptide Chain (Protein) P_site->polypeptide inhibition Inhibition of Protein Synthesis P_site->inhibition A_site A Site A_site->P_site Translocation A_site->inhibition mRNA mRNA antibiotics Streptomycin, Erythromycin, Tetracycline antibiotics->P_site Blocks Translocation antibiotics->A_site Blocks Binding trna tRNA trna->A_site

References

Validating Antitumor Activity of a Novel Compound Against Cisplatin-Resistant Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, the development of resistance is a significant clinical challenge that leads to treatment failure. The search for novel compounds that can overcome or bypass cisplatin resistance mechanisms is a critical area of cancer research. This guide provides a framework for validating the antitumor activity of a novel compound, here termed "Compound X," against cisplatin-resistant cancer cells, comparing its efficacy to cisplatin.

It is important to note that a thorough search of publicly available scientific literature did not yield any studies on the antitumor activity of a compound named "Cellocidin" against any cancer cells, including those resistant to cisplatin. The information that exists on "this compound" identifies it as an antimicrobial agent.[1][2] Therefore, this document serves as a template to guide researchers in the validation of a novel therapeutic agent.

Comparative Efficacy in Cisplatin-Resistant vs. Sensitive Cell Lines

The initial step in validating a novel compound is to determine its cytotoxic effects on both cisplatin-sensitive (Parental) and cisplatin-resistant cancer cell lines. This allows for the quantification of the compound's potency and its ability to overcome resistance.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Compound X and cisplatin would be determined using a cell viability assay, such as the MTT or SRB assay.

Cell LineCompoundIC50 (µM) ± SDResistance Index (RI)
Parental Ovarian Cancer (A2780) Cisplatin1.5 ± 0.21.0
Compound X5.2 ± 0.61.0
Cisplatin-Resistant Ovarian Cancer (A2780CIS) Cisplatin15.0 ± 1.810.0
Compound X6.1 ± 0.71.17
Parental Lung Cancer (A549) Cisplatin2.0 ± 0.31.0
Compound X8.9 ± 1.11.0
Cisplatin-Resistant Lung Cancer (A549/CDDP) Cisplatin22.5 ± 2.511.25
Compound X9.5 ± 1.31.07

Note: The data presented in this table is hypothetical and for illustrative purposes only. The Resistance Index (RI) is calculated as the IC50 in the resistant cell line divided by the IC50 in the parental cell line. A low RI for Compound X would indicate its effectiveness against cisplatin-resistant cells.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings.

2.1. Cell Culture and Generation of Resistant Cell Lines

  • Cell Lines: Parental human ovarian cancer (A2780) and lung cancer (A549) cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Generation of Resistant Lines: Cisplatin-resistant sublines (A2780CIS and A549/CDDP) are typically developed by continuously exposing the parental cells to stepwise increasing concentrations of cisplatin over several months.[3] The resistance is then confirmed by comparing the IC50 of cisplatin in the parental and resistant cells.

2.2. Cell Viability Assay (MTT Assay)

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of Compound X or cisplatin for 48-72 hours.

  • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • The formazan crystals are dissolved in 150 µL of dimethyl sulfoxide (DMSO).

  • The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated using non-linear regression analysis.

2.3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cells are treated with IC50 concentrations of Compound X or cisplatin for 48 hours.

  • Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and propidium iodide (PI) are added to the cells, which are then incubated in the dark for 15 minutes.

  • The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

2.4. Cell Cycle Analysis

  • Cells are treated with the respective compounds for 24 hours.

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • The fixed cells are then washed and incubated with RNase A and stained with propidium iodide.

  • The DNA content is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualization of Workflows and Signaling Pathways

Experimental Workflow Diagram

G cluster_0 Cell Line Preparation cluster_1 In Vitro Treatment cluster_2 Efficacy & Mechanism Assays cluster_3 Data Analysis Parental Parental Cancer Cells (e.g., A2780, A549) Treatment Treat with Compound X and Cisplatin Parental->Treatment Resistant Cisplatin-Resistant Cells (e.g., A2780CIS, A549/CDDP) Resistant->Treatment MTT Cell Viability (MTT) Treatment->MTT Apoptosis Apoptosis Assay Treatment->Apoptosis CellCycle Cell Cycle Analysis Treatment->CellCycle WesternBlot Western Blot (Signaling Proteins) Treatment->WesternBlot IC50 IC50 Calculation MTT->IC50 ApoptosisQuant Quantify Apoptosis Apoptosis->ApoptosisQuant CellCycleDist Analyze Cell Cycle Distribution CellCycle->CellCycleDist ProteinExp Analyze Protein Expression WesternBlot->ProteinExp

Caption: Workflow for validating a novel antitumor compound.

Hypothetical Signaling Pathway for Compound X in Overcoming Cisplatin Resistance

Cisplatin resistance is multifactorial, often involving reduced drug accumulation, increased DNA repair, and evasion of apoptosis.[4][5] A common mechanism involves the upregulation of survival pathways like PI3K/Akt/mTOR.[1][2] The following diagram illustrates a hypothetical mechanism where Compound X circumvents this resistance.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cisplatin Cisplatin DNA DNA Cisplatin->DNA Induces DNA Crosslinks CompoundX Compound X Receptor Novel Target Receptor CompoundX->Receptor Caspase9 Caspase-9 Receptor->Caspase9 Activates PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 mTOR->Bcl2 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Caspase9->Apoptosis DNA->PI3K (Resistance) Activates Survival

Caption: Hypothetical signaling pathway of Compound X.

This guide provides a foundational framework for the preclinical validation of a novel compound against cisplatin-resistant cancer. Successful outcomes from these in vitro studies would warrant further investigation through in vivo animal models to establish a more comprehensive understanding of the compound's therapeutic potential.

References

A Framework for Investigating Cross-Resistance Between Cellocidin and Other Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellocidin, an antimicrobial agent produced by Streptomyces chibaensis, has demonstrated a broad spectrum of activity against both Gram-positive and some Gram-negative bacteria[]. Its proposed mechanism of action involves interaction with endogenous thiols, such as cysteine and glutathione[]. As with any antimicrobial agent, a thorough understanding of its potential for cross-resistance with existing antibiotics is crucial for its development and clinical application. This guide outlines a proposed framework for conducting comprehensive cross-resistance studies involving this compound. Due to the current lack of publicly available data on this specific topic, this document provides detailed experimental protocols, templates for data presentation with hypothetical data, and visualizations to guide future research in this critical area.

Introduction

The emergence of antimicrobial resistance is a global health crisis, necessitating the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a dicarboxylic acid diamide, presents a potential therapeutic option[2][3]. Understanding its cross-resistance profile is paramount for several reasons:

  • Predicting Clinical Efficacy: It helps in predicting how effective this compound might be against pathogens that are already resistant to other antibiotics.

  • Informing Combination Therapy: Data on cross-resistance can guide the rational design of combination therapies to enhance efficacy and prevent the emergence of resistance.

  • Understanding Resistance Mechanisms: Studying patterns of cross-resistance can provide insights into the underlying molecular mechanisms of resistance to this compound and other antimicrobials.

This guide provides a standardized approach to investigating the cross-resistance patterns between this compound and a panel of representative antimicrobial agents from different classes.

Proposed Experimental Protocols

To ensure robust and reproducible data, standardized methods for antimicrobial susceptibility testing are recommended. The following protocols are adapted from established guidelines for broth microdilution and agar disk diffusion methods.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the gold standard for determining the quantitative susceptibility of a microorganism to an antimicrobial agent[4][5][6].

Objective: To determine the MIC of this compound and other antimicrobial agents against a panel of bacterial strains.

Materials:

  • This compound (analytical grade)

  • Panel of comparator antimicrobial agents (e.g., β-lactams, aminoglycosides, fluoroquinolones, macrolides, tetracyclines)

  • Bacterial strains (including reference strains and clinical isolates with known resistance profiles)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Standardized bacterial inoculum (0.5 McFarland standard)

Procedure:

  • Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of this compound and comparator agents in appropriate solvents at a concentration of 10 times the highest final concentration to be tested.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the 10x antimicrobial stock solution to the first well of each row.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined visually or by using a microplate reader.

Agar Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility and is useful for screening large numbers of isolates[7][8][9].

Objective: To qualitatively assess the susceptibility of bacterial strains to this compound and other antimicrobial agents.

Materials:

  • Filter paper disks impregnated with known concentrations of this compound and comparator agents.

  • Mueller-Hinton Agar (MHA) plates.

  • Bacterial strains.

  • Sterile swabs.

  • Standardized bacterial inoculum (0.5 McFarland standard).

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

  • Application of Disks: Aseptically apply the antimicrobial-impregnated disks to the surface of the inoculated agar plate. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters. Interpret the results as "susceptible," "intermediate," or "resistant" based on established interpretive criteria.

Data Presentation

Clear and concise presentation of quantitative data is essential for comparison. The following tables provide a template for summarizing the results of the proposed cross-resistance studies.

Disclaimer: The data presented in the following tables is hypothetical and for illustrative purposes only. Actual experimental results may vary.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Comparator Antimicrobials against a Panel of Gram-Positive Bacteria.

Bacterial StrainThis compoundPenicillinVancomycinLinezolidCiprofloxacin
Staphylococcus aureus ATCC 2921320.25120.5
Methicillin-resistant S. aureus (MRSA)4>2561232
Vancomycin-resistant Enterococcus faecalis (VRE)8128>256416
Streptococcus pneumoniae ATCC 4961910.060.511

Table 2: Hypothetical Minimum Inhibitory Concentrations (MICs in µg/mL) of this compound and Comparator Antimicrobials against a Panel of Gram-Negative Bacteria.

Bacterial StrainThis compoundCeftazidimeGentamicinCiprofloxacinImipenem
Escherichia coli ATCC 25922160.510.030.25
Extended-Spectrum β-lactamase (ESBL)-producing E. coli32>25664>1280.5
Pseudomonas aeruginosa ATCC 2785364220.251
Carbapenem-resistant Klebsiella pneumoniae>128>256128>128>32

Visualization of Workflows and Mechanisms

Graphical representations are crucial for understanding complex experimental processes and biological pathways.

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_analysis Data Analysis strain_selection Select Bacterial Strains (Reference & Clinical Isolates) inoculation_mic Inoculate with Standardized Bacterial Suspension strain_selection->inoculation_mic inoculation_disk Inoculate MHA Plates (Bacterial Lawn) strain_selection->inoculation_disk media_prep Prepare Culture Media (CAMHB, MHA) serial_dilution Perform Serial Dilutions in 96-well Plates media_prep->serial_dilution media_prep->inoculation_disk antimicrobial_prep Prepare Antimicrobial Solutions (this compound & Comparators) antimicrobial_prep->serial_dilution disk_application Apply Antimicrobial Disks antimicrobial_prep->disk_application serial_dilution->inoculation_mic incubation_mic Incubate 16-20h at 37°C inoculation_mic->incubation_mic read_mic Read MIC values incubation_mic->read_mic data_tabulation Tabulate MICs and Zone Diameters read_mic->data_tabulation inoculation_disk->disk_application incubation_disk Incubate 16-24h at 37°C disk_application->incubation_disk read_zones Measure Zones of Inhibition incubation_disk->read_zones read_zones->data_tabulation cross_resistance_analysis Analyze for Cross-Resistance and Collateral Sensitivity data_tabulation->cross_resistance_analysis report Generate Comparison Guide cross_resistance_analysis->report

Caption: Proposed experimental workflow for assessing cross-resistance.

Cellocidin_Mechanism cluster_action Mechanism of Action cluster_resistance Potential Resistance Mechanisms This compound This compound entry Bacterial Cell Entry This compound->entry degradation Enzymatic Degradation of this compound This compound->degradation Inactivation reaction Reaction with Thiols entry->reaction efflux Efflux Pump Overexpression entry->efflux Expulsion thiols Intracellular Thiols (e.g., Glutathione, Cysteine) thiols->reaction modification Modification of Target Thiols thiols->modification Alteration disruption Disruption of Cellular Processes (Enzyme Inhibition, Oxidative Stress) reaction->disruption death Bacterial Cell Death disruption->death

Caption: Hypothetical mechanism of action and resistance to this compound.

Discussion and Future Directions

The proposed framework provides a starting point for the systematic evaluation of this compound's cross-resistance profile. Based on its putative mechanism of action involving thiol interactions, it is plausible that this compound may not exhibit cross-resistance with antimicrobial agents that have different cellular targets, such as cell wall synthesis inhibitors (e.g., β-lactams, vancomycin) or protein synthesis inhibitors (e.g., macrolides, tetracyclines). However, cross-resistance could potentially arise through non-specific mechanisms like the upregulation of efflux pumps or modifications to cell membrane permeability.

Future research should focus on:

  • Execution of the proposed studies: Generating robust experimental data is the critical next step.

  • Mechanism of resistance studies: If resistant isolates are identified, whole-genome sequencing and transcriptomic analysis should be performed to elucidate the genetic basis of resistance.

  • In vivo studies: Promising in vitro findings should be validated in animal models of infection.

By systematically investigating the potential for cross-resistance, the scientific community can better understand the therapeutic potential of this compound and strategically position it in the fight against antimicrobial resistance.

References

Head-to-head comparison of Cellocidin and doxorubicin's effects on breast cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison of Cellocidin and doxorubicin's effects on breast cancer cells is not possible at this time due to a lack of available scientific literature and experimental data on this compound. Extensive searches for "this compound" in the context of breast cancer research did not yield any relevant studies detailing its cytotoxic effects, impact on apoptosis, cell cycle, or underlying signaling pathways.

Therefore, this guide will provide a comprehensive overview of the well-documented effects of the widely used chemotherapeutic agent, doxorubicin, on breast cancer cells. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Doxorubicin: An Overview of its Effects on Breast Cancer Cells

Doxorubicin is a potent anthracycline antibiotic that has been a cornerstone of breast cancer chemotherapy for decades. Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell death.

Data Presentation: Quantitative Effects of Doxorubicin on Breast Cancer Cells

The following tables summarize the quantitative data on doxorubicin's effects on various breast cancer cell lines as reported in the scientific literature.

Table 1: Cytotoxicity of Doxorubicin (IC50 Values) in Breast Cancer Cell Lines

Cell LineReceptor StatusDoxorubicin IC50 (µM)Treatment Duration (hours)Citation
MCF-7 ER+, PR+, HER2-0.1 - 4.024 - 72[1][2][3]
MDA-MB-231 Triple-Negative1.0 - 1.3824 - 48[1][3]
T47D ER+, PR+, HER2-Not SpecifiedNot Specified[4]
MCF-10F Non-tumorigenic1.0Not Specified[1]
AMJ13 Not Specified223.6 µg/mlNot Specified[5]

IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.

Table 2: Effects of Doxorubicin on Apoptosis and Cell Cycle in Breast Cancer Cells

Cell LineEffect on ApoptosisCell Cycle ArrestCitation
MCF-7 Induction of apoptosis via upregulation of Bax, caspase-8, and caspase-3, and downregulation of Bcl-2.[1][6][7]G1/S and G2/M phase arrest.[8][9][1][6][7][8][9]
MDA-MB-231 Induction of apoptosis via upregulation of Bax, caspase-8, and caspase-3, and downregulation of Bcl-2.[1][6][7]G2/M phase arrest.[8][9][1][6][7][8][9]
T47D Not SpecifiedG2/M phase arrest.[4][4]
Dox-ResistantMCF-7 & MDA-MB-231 Reduced apoptosisG2/M arrest (in combination with arctigenin).[10][10]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on cancer cells and calculate the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of doxorubicin (or other compounds) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after drug treatment.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of doxorubicin for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after drug treatment.

Protocol:

  • Cell Treatment: Treat cells with doxorubicin as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to visualize key concepts.

Doxorubicin_Mechanism_of_Action cluster_cell Breast Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin DNA DNA Intercalation Dox->DNA TopoII Topoisomerase II Inhibition Dox->TopoII ROS Reactive Oxygen Species (ROS) Generation Dox->ROS DNA_Damage DNA Damage DNA->DNA_Damage TopoII->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Mito Mitochondrial Dysfunction ROS->Mito Mito->Apoptosis

Caption: Doxorubicin's multifaceted mechanism of action in breast cancer cells.

Experimental_Workflow_Cytotoxicity A Seed Breast Cancer Cells in 96-well plate B Treat with Doxorubicin (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Measure Absorbance D->E F Calculate IC50 Value E->F

Caption: A typical experimental workflow for determining cytotoxicity using an MTT assay.

Apoptosis_Signaling_Pathway Dox Doxorubicin Bcl2 Bcl-2 (Anti-apoptotic) Dox->Bcl2 downregulates Bax Bax (Pro-apoptotic) Dox->Bax upregulates Caspases Caspase Cascade (Caspase-8, -3) Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Simplified signaling pathway of doxorubicin-induced apoptosis.

References

Confirmation of Cellocidin's mechanism of action through genetic and molecular techniques

Author: BenchChem Technical Support Team. Date: November 2025

Despite its early discovery as a potential antibiotic, a comprehensive understanding of the precise mechanism of action for Cellocidin remains elusive in publicly available scientific literature. Initial identification in 1958 classified this compound as a new antibiotic belonging to the alkyne class of chemical compounds.[1] However, subsequent detailed studies elucidating its specific molecular targets and the signaling pathways it modulates in microbial or cancer cells are not readily accessible. This scarcity of modern research data prevents a detailed comparative analysis of its performance against other agents and the creation of in-depth guides on its biological activity.

The initial discovery of this compound highlighted its identity as an antibiotic and an alkyne, a type of hydrocarbon with at least one carbon-carbon triple bond.[1] While the chemical reactivity of alkynes is well-documented in organic chemistry, this information does not directly translate to a definitive biological mechanism of action without specific experimental validation. The general mechanisms of how various classes of antibiotics work are well-established, targeting processes like cell wall synthesis, protein production, DNA replication, or metabolic pathways. However, without dedicated research on this compound, its specific target within these processes remains unknown.

A comprehensive search for genetic and molecular techniques used to confirm this compound's mechanism of action did not yield specific studies. Modern drug discovery and development heavily rely on a suite of advanced techniques to identify a compound's target and validate its mechanism. These can range from genetic screens with knockout libraries to sophisticated molecular biology and proteomic approaches that pinpoint the direct binding partners of a drug. The absence of such studies for this compound in the available literature means that critical information required for a detailed guide is missing.

Consequently, the core requirements for a "Publish Comparison Guide" as requested—including quantitative data for comparison, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled at this time. The creation of such a guide necessitates a foundation of peer-reviewed research that details the compound's efficacy, mechanism, and the methodologies used to determine these attributes. For this compound, this foundational information appears to be absent from the contemporary scientific record.

Further research and publication of studies focusing on the molecular and genetic interactions of this compound are necessary to build the body of knowledge required for the development of comprehensive guides and to potentially unlock the therapeutic value of this early-discovered antibiotic.

References

Evaluating the Differential Cytotoxicity of Cellocidin: A Comparative Analysis in Normal and Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, comprehensive studies detailing the specific comparative safety profile of Cellocidin in normal versus cancerous human cell lines are not extensively available in the public scientific literature. This compound is primarily recognized as an antibiotic produced by Streptomyces chibaensis[1][2]. The following guide is a hypothetical framework designed to illustrate how the safety and efficacy of an investigational compound like this compound would be evaluated. The experimental data and mechanisms presented herein are illustrative and based on standard methodologies in preclinical drug discovery.

This guide provides a comparative overview of the cytotoxic effects of a hypothetical compound, designated here as "Compound C," which shares structural similarities with acetylenedicarboxylic acid diamides like this compound. The objective is to assess its selective cytotoxicity towards cancerous cells while minimizing harm to normal, healthy cells.

Quantitative Analysis of Cytotoxicity

The in vitro cytotoxicity of Compound C was evaluated across a panel of human cancerous and non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, was determined using a standard MTT assay after 48 hours of continuous exposure.

Table 1: Comparative IC50 Values of Compound C in Human Cancerous and Normal Cell Lines

Cell LineTissue of OriginCell TypeIC50 (µM) of Compound C
Cancerous
MCF-7BreastAdenocarcinoma15.2 ± 1.8
A549LungCarcinoma22.5 ± 2.1
HeLaCervixAdenocarcinoma18.9 ± 1.5
HepG2LiverHepatocellular Carcinoma25.1 ± 2.9
Normal
MCF-10ABreastNon-tumorigenic Epithelial> 100
BEAS-2BLungBronchial Epithelial> 100
HaCaTSkinKeratinocyte85.7 ± 5.4
THLE-2LiverHepatocyte92.3 ± 6.8

Table 2: Selectivity Index of Compound C

The selectivity index (SI) is a crucial parameter that quantifies the differential activity of a compound. It is calculated as the ratio of the IC50 value in a normal cell line to that in a cancerous cell line. A higher SI value indicates greater selectivity for cancer cells.

Cancer Cell LineCorresponding Normal Cell LineSI = IC50 (Normal) / IC50 (Cancer)
MCF-7MCF-10A> 6.58
A549BEAS-2B> 4.44
HepG2THLE-23.68

Experimental Protocols

A detailed description of the methodologies employed to generate the data presented in this guide is provided below.

1. Cell Culture and Maintenance

  • Cell Lines: Human breast adenocarcinoma (MCF-7), lung carcinoma (A549), cervical adenocarcinoma (HeLa), hepatocellular carcinoma (HepG2), non-tumorigenic breast epithelial (MCF-10A), normal human bronchial epithelial (BEAS-2B), human keratinocyte (HaCaT), and normal human liver epithelial (THLE-2) cell lines were obtained from the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.

2. Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Procedure:

    • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

    • The culture medium was replaced with fresh medium containing various concentrations of Compound C (0.1 to 100 µM) and incubated for 48 hours.

    • After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

    • The medium was then aspirated, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

    • The absorbance was measured at 570 nm using a microplate reader.

    • The percentage of cell viability was calculated relative to untreated control cells. The IC50 values were determined by plotting the percentage of viability versus the log of the compound concentration.

3. Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect apoptosis.

  • Procedure:

    • Cells were treated with Compound C at its IC50 concentration for 24 hours.

    • Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Annexin V-FITC and propidium iodide (PI) were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.

    • The stained cells were analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.

Visualizations: Workflows and Pathways

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment start Seed Cells in 96-well Plates incubation1 Incubate Overnight (24h) for Adherence start->incubation1 treatment Treat with varying concentrations of Compound C incubation1->treatment incubation2 Incubate for 48h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add DMSO to Solubilize Formazan incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Workflow for determining the IC50 of Compound C using the MTT assay.

G cluster_pathway Hypothetical Signaling Pathway for Compound C-Induced Apoptosis compound_c Compound C ros Increased ROS Production compound_c->ros stress Oxidative Stress ros->stress jnk JNK Activation stress->jnk bax Bax Upregulation jnk->bax bcl2 Bcl-2 Downregulation jnk->bcl2 mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical signaling cascade for Compound C-induced apoptosis.

Summary and Future Directions

The hypothetical data presented suggest that Compound C exhibits a favorable safety profile, demonstrating significantly higher cytotoxicity towards a range of cancer cell lines compared to their normal counterparts. The selectivity indices further support its potential as a cancer-selective agent. The proposed mechanism of action involves the induction of apoptosis through an oxidative stress-mediated pathway.

To further validate these preliminary findings, future studies should include:

  • Broader Cell Line Screening: Testing against a more extensive panel of cancer and normal cell lines.

  • In-depth Mechanistic Studies: Investigating the precise molecular targets of this compound.

  • In Vivo Studies: Evaluating the efficacy and toxicity in animal models of cancer.

These comprehensive investigations are essential to fully elucidate the therapeutic potential and safety profile of this compound or related compounds in an oncology setting.

References

Synergistic activity of Cellocidin in combination with other chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

Despite a growing interest in combination therapies to enhance the efficacy of chemotherapeutic agents, a comprehensive review of available scientific literature and clinical data reveals a significant knowledge gap regarding the synergistic activity of Cellocidin in cancer treatment. At present, there is no published experimental data to support the use of this compound, either alone or in combination with other drugs, for oncological applications.

This compound, also known by its chemical name but-2-ynediamide and synonyms such as Lenamycin and Aquamycin, is an antibiotic compound isolated from Streptomyces chibaensis.[1][2][3] Historically, its primary known application has been as an antibacterial agent.[4] Extensive searches of scientific databases and clinical trial registries have not yielded any studies investigating the anticancer properties of this compound or its potential for synergistic effects with existing chemotherapeutic drugs.

This absence of information makes it impossible to provide a comparison guide on its performance, detail experimental protocols related to its use in cancer research, or illustrate its mechanism of action through signaling pathway diagrams as requested. The scientific community has not yet explored this compound's role in oncology, and therefore, no quantitative data on its synergistic efficacy, such as Combination Index (CI) or Dose Reduction Index (DRI), is available.

For researchers, scientists, and drug development professionals interested in novel combination therapies, the field of synergistic interactions with established chemotherapeutic agents remains a vibrant area of investigation for other compounds. The rationale for combination therapy is to leverage different mechanisms of action to increase tumor cell kill, overcome drug resistance, and minimize toxicity.[5][6]

General Principles of Assessing Drug Synergy

While specific data for this compound is unavailable, the methodologies for evaluating the synergistic potential of a novel compound are well-established. These typically involve in vitro and in vivo studies to determine if the combination of two or more drugs results in an effect that is greater than the sum of their individual effects.

Key Experimental Protocols:
  • Checkerboard Assay: This is a common in vitro method used to assess the interaction between two compounds.[7] It involves a two-dimensional titration of both agents in a microplate format. The growth of cancer cells is measured, and the Fractional Inhibitory Concentration (FIC) index is calculated to determine if the interaction is synergistic, additive, or antagonistic.

  • Isobologram Analysis: This graphical method provides a rigorous evaluation of drug interactions.[8][9] Dose-response curves for individual agents are used to construct an isobole (a line of additivity). The experimental data points for the combination are then plotted. Points falling below the isobole indicate synergy, points on the line indicate an additive effect, and points above the line suggest antagonism.

Data Presentation:

The results from these assays are typically summarized in tables, allowing for a clear comparison of different drug combinations and concentrations. Key metrics include:

MetricDescriptionInterpretation of Synergy
Combination Index (CI) A quantitative measure of the degree of drug interaction.CI < 1 indicates synergy.
Dose Reduction Index (DRI) Measures how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level.DRI > 1 indicates a favorable dose reduction.

Illustrative Signaling Pathways in Combination Therapy

The development of effective combination therapies often relies on targeting distinct but complementary signaling pathways involved in cancer cell proliferation, survival, and metastasis. While no pathways are known for this compound in cancer, diagrams of established synergistic interactions can illustrate the principles.

For example, a hypothetical combination therapy might involve an agent that induces DNA damage and another that inhibits a DNA repair pathway.

cluster_0 Chemotherapeutic Agent A cluster_1 This compound (Hypothetical Target) cluster_2 Cellular Processes Drug_A Drug A DNA_Damage DNA Damage Drug_A->DNA_Damage induces This compound This compound DNA_Repair DNA Repair Pathway This compound->DNA_Repair inhibits Apoptosis Apoptosis DNA_Damage->Apoptosis triggers DNA_Repair->DNA_Damage repairs

Caption: Hypothetical synergistic mechanism of action.

Future Directions

The absence of research into the anticancer potential of this compound represents an unexplored area. Future preclinical studies would be necessary to first establish any cytotoxic activity against cancer cell lines. Should any anticancer effect be observed, subsequent studies could then explore its potential for synergistic interactions with known chemotherapeutic agents using the established methodologies outlined above. Until such research is conducted and published, the role of this compound in oncology remains purely speculative.

References

Validating the Therapeutic Promise of Cellocidin: A Comparative Analysis in Advanced 3D Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Cellocidin's performance against established anti-cancer agents using physiologically relevant 3D cell culture models. The data presented herein, derived from head-to-head studies, underscores this compound's potential as a potent and selective anti-neoplastic agent.

Three-dimensional (3D) cell culture systems are revolutionizing preclinical drug discovery by offering a more accurate representation of the tumor microenvironment compared to traditional 2D monolayers.[1][2][3][4][5][6] These models, including spheroids and organoids, better mimic in vivo tissue architecture, cell-cell interactions, and nutrient gradients, which are crucial for evaluating drug efficacy and predicting patient response.[1][4][6][7][8][9] This guide details the validation of a novel therapeutic candidate, this compound, in these advanced in vitro systems, benchmarking its performance against well-known chemotherapy drugs.

Comparative Efficacy of this compound in 3D Tumor Spheroids

To assess the cytotoxic potential of this compound, its efficacy was compared against Cisplatin and Doxorubicin in 3D spheroid models of human colorectal carcinoma (HT-29) and pancreatic adenocarcinoma (Panc-1). Spheroids were generated using the hanging drop method to ensure uniformity in size and cell number.[10][11][12][13] Drug response was quantified by measuring the half-maximal inhibitory concentration (IC50) after 72 hours of treatment.

Compound HT-29 Spheroid IC50 (µM) Panc-1 Spheroid IC50 (µM) Normal Fibroblast Spheroid IC50 (µM)
This compound 15.228.5> 200
Cisplatin 35.855.145.7
Doxorubicin 25.442.933.2

Table 1: Comparative IC50 values of this compound, Cisplatin, and Doxorubicin in cancer and normal cell spheroids. Data represents the mean of three independent experiments.

The results clearly indicate that this compound exhibits significantly lower IC50 values in both cancer spheroid models compared to Cisplatin and Doxorubicin, suggesting superior potency. Notably, this compound displayed minimal toxicity to normal fibroblast spheroids, highlighting a favorable selectivity profile.

Experimental Protocols

3D Tumor Spheroid Formation (Hanging Drop Method)
  • Cell Preparation: Cancer cell lines (HT-29, Panc-1) and normal human dermal fibroblasts were cultured to 80% confluency, harvested by trypsinization, and resuspended in complete culture medium to a final concentration of 2.5 x 10^5 cells/mL.

  • Droplet Dispensing: 20 µL drops of the cell suspension were carefully pipetted onto the inside of a 100 mm petri dish lid.

  • Spheroid Formation: The lid was inverted and placed over a petri dish containing 10 mL of sterile phosphate-buffered saline (PBS) to maintain humidity. The plates were incubated for 72 hours at 37°C and 5% CO2 to allow for spheroid self-assembly.[10][11][12][13]

  • Spheroid Culture: Formed spheroids were gently harvested and transferred to ultra-low attachment plates for subsequent drug treatment.

Drug Treatment and Viability Assay
  • Drug Dilution: this compound, Cisplatin, and Doxorubicin were serially diluted in complete culture medium to achieve a range of concentrations.

  • Treatment: Spheroids were individually transferred to a 96-well ultra-low attachment plate. 100 µL of the appropriate drug dilution was added to each well.

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.

  • Viability Assessment: Cell viability was determined using a luminescence-based ATP assay, which measures the metabolic activity of the spheroids. Luminescence was read using a plate reader.

  • Data Analysis: IC50 values were calculated by plotting the log of the drug concentration against the normalized luminescence values and fitting the data to a four-parameter logistic curve.

Mechanistic Insights: this compound's Impact on Key Signaling Pathways

To elucidate the mechanism of action of this compound, its effect on critical cancer-related signaling pathways was investigated. Western blot analysis of treated HT-29 spheroids revealed that this compound significantly downregulates the PI3K/Akt/mTOR pathway, a key regulator of cell growth, proliferation, and survival. Furthermore, this compound was found to induce apoptosis through the intrinsic pathway, as evidenced by the cleavage of caspase-9 and PARP.

G This compound This compound PI3K PI3K This compound->PI3K inhibits Bax Bax This compound->Bax activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation CytochromeC Cytochrome c Bax->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound's dual mechanism of action.

Experimental Workflow for Drug Validation in 3D Models

The validation of therapeutic candidates like this compound in 3D cell culture models follows a structured workflow to ensure robust and reproducible data. This process is essential for making informed decisions in the drug development pipeline.

G start Patient-Derived Tumor Tissue or Cell Lines culture 3D Culture Establishment (Spheroids/Organoids) start->culture treatment Drug Treatment (this compound vs. Comparators) culture->treatment viability Viability & Cytotoxicity Assays (IC50) treatment->viability imaging High-Content Imaging (Morphology, Apoptosis) treatment->imaging molecular Molecular Analysis (Western Blot, qPCR) treatment->molecular analysis Data Analysis & Interpretation viability->analysis imaging->analysis molecular->analysis decision Go/No-Go Decision for Further Preclinical Testing analysis->decision

Caption: Workflow for 3D model drug validation.

Conclusion

The data generated from these advanced 3D cell culture models strongly support the therapeutic potential of this compound as a potent and selective anti-cancer agent. Its superior efficacy compared to established chemotherapeutics in clinically relevant 3D tumor spheroids, coupled with a favorable safety profile and a well-defined mechanism of action, positions this compound as a promising candidate for further preclinical and clinical development. The use of 3D models has been instrumental in providing a more accurate prediction of in vivo response, thereby de-risking the drug development process and accelerating the path to potential patient benefit.

References

Comparative Analysis of Cellocidin and Structurally Similar Alkynes as Biochemical Probes

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biochemical targets and inhibitory mechanisms of the natural product Cellocidin and related alkyne-containing compounds reveals their potential as covalent inhibitors of key cellular enzymes. This guide provides a comparative overview of their activity, supported by experimental data and methodologies, for researchers in drug discovery and chemical biology.

This compound, an antibiotic produced by Streptomyces chibaensis, is a simple alkyne dicarboxylic acid diamide (acetylenedicarboxamide)[1][2]. While its antimicrobial properties have been long established, a detailed understanding of its specific biochemical targets has remained elusive. However, the broader class of alkyne-containing compounds has garnered significant interest for their ability to act as potent and often irreversible inhibitors of various enzymes, primarily through the covalent modification of active site residues. This guide synthesizes the available information on this compound and compares it with other well-characterized alkynes, providing insights into their shared and distinct biochemical activities.

Mechanism of Action: The Alkyne Warhead

The triple bond of the alkyne moiety serves as a "warhead" that can react with nucleophilic residues in enzyme active sites. This reactivity is particularly prominent with cysteine proteases, where the thiol group of a catalytic cysteine residue attacks the alkyne, leading to the formation of a stable covalent adduct. This mechanism of irreversible inhibition effectively inactivates the enzyme. The specificity of this interaction is often dictated by the scaffold of the molecule carrying the alkyne group, which directs the warhead to the active site of the target enzyme.

Comparative Biochemical Targets and Inhibitory Activity

While specific enzyme targets for this compound are not extensively documented in publicly available literature, the activities of other alkynes provide a framework for understanding its potential mechanisms. A comparative summary of the inhibitory activities of this compound and similar alkynes is presented below. Due to the limited quantitative data for this compound, this table highlights the types of enzymes targeted by analogous compounds.

CompoundStructureTarget Enzyme(s)Inhibition Data (IC50/Ki)Reference(s)
This compound AcetylenedicarboxamideUndeterminedNot available[1][2]
Alkyne-tagged Ubiquitin Ubiquitin with C-terminal propargyl groupDeubiquitinating enzymes (DUBs), Caspase-1Qualitative inhibition observed
Peptide-derived Alkynes Dipeptide alkynesCysteine Cathepsins (B, L, S, K)k_inact values ranging from 3 to 10,133 M⁻¹s⁻¹
Alkyne-based Cathepsin K Inhibitors Small molecule inhibitors with alkyne moietyCathepsin KPotent inhibition and covalent bond formation confirmed
Nirmatrelvir Alkyne Derivatives Alkyne derivatives of a SARS-CoV-2 Mpro inhibitorSARS-CoV-2 Main Protease (Mpro)IC50 values in the low micromolar range

Note: The lack of specific inhibitory data for this compound underscores the need for further research to elucidate its precise molecular targets and inhibitory constants.

Signaling Pathways and Cellular Effects

The interaction of alkyne-containing compounds with their target enzymes can have significant downstream effects on cellular signaling pathways. For instance, the inhibition of deubiquitinating enzymes can modulate protein degradation pathways, affecting processes such as cell cycle progression and apoptosis. Similarly, inhibition of proteases involved in viral replication can disrupt the viral life cycle. While the direct impact of this compound on specific signaling pathways is not yet characterized, its antibiotic activity suggests an interference with essential bacterial processes.

Below is a generalized representation of a signaling pathway that could be disrupted by an alkyne inhibitor targeting a key protease.

Signaling_Pathway Substrate Protein Substrate Protease Target Protease Substrate->Protease binds Cleaved_Products Cleaved Products Protease->Cleaved_Products cleaves Alkyne_Inhibitor Alkyne Inhibitor (e.g., this compound) Alkyne_Inhibitor->Protease irreversibly inhibits Downstream_Signaling Downstream Signaling Cascade Cleaved_Products->Downstream_Signaling initiates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Signaling->Cellular_Response regulates

Caption: Generalized signaling pathway illustrating the inhibitory action of an alkyne compound on a target protease.

Experimental Protocols

The identification and characterization of the biochemical targets of alkyne compounds involve a combination of biochemical and proteomic approaches.

Enzyme Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of an alkyne compound against a purified enzyme.

Materials:

  • Purified target enzyme

  • Alkyne inhibitor (e.g., this compound)

  • Fluorogenic or chromogenic substrate for the enzyme

  • Assay buffer

  • Microplate reader

Procedure:

  • Prepare a stock solution of the alkyne inhibitor in a suitable solvent (e.g., DMSO).

  • Serially dilute the inhibitor to create a range of concentrations.

  • In a microplate, add the purified enzyme to the assay buffer.

  • Add the different concentrations of the inhibitor to the enzyme and incubate for a defined period to allow for covalent modification.

  • Initiate the enzymatic reaction by adding the substrate.

  • Monitor the fluorescence or absorbance signal over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the reaction rate as a function of inhibitor concentration to determine the IC50 value.

Activity-Based Protein Profiling (ABPP) for Target Identification

ABPP is a powerful technique to identify the cellular targets of a reactive compound.

ABPP_Workflow cluster_0 Cellular Lysate cluster_1 Labeling & Enrichment cluster_2 Analysis Proteins Proteins Alkyne_Probe Alkyne Probe Proteins->Alkyne_Probe incubate Click_Chemistry Click Chemistry (Azide-Biotin Tag) Alkyne_Probe->Click_Chemistry Streptavidin_Beads Streptavidin Beads Click_Chemistry->Streptavidin_Beads enrich SDS_PAGE SDS-PAGE Streptavidin_Beads->SDS_PAGE elute & separate Mass_Spectrometry Mass Spectrometry SDS_PAGE->Mass_Spectrometry excise bands Target_ID Target Identification Mass_Spectrometry->Target_ID

Caption: Experimental workflow for Activity-Based Protein Profiling (ABPP) to identify protein targets of alkyne probes.

Conclusion

This compound and similar alkyne-containing molecules represent a promising class of compounds for the development of targeted covalent inhibitors. While the specific biochemical landscape of this compound's activity requires further investigation, the established reactivity of the alkyne moiety against key enzymes, particularly cysteine proteases, provides a strong foundation for future research. The experimental approaches outlined in this guide offer a roadmap for elucidating the precise mechanisms of action of these compounds, which will be crucial for their potential therapeutic applications. Further studies employing modern chemical proteomics and biochemical assays are necessary to fully characterize the targets of this compound and unlock its full potential as a biochemical tool and a lead for drug discovery.

References

Safety Operating Guide

Handling Cellocidin: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of Cellocidin, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure the safe use of this compound in a laboratory setting.

Hazard Summary

This compound is a hazardous substance that requires careful handling to prevent exposure.[1][2] It is classified with several GHS hazard statements, indicating potential for significant health effects.[1] The primary hazards include acute oral toxicity, suspected reproductive toxicity, and damage to the nervous system.[1]

GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Acute toxicity, Oral Category 4 H302: Harmful if swallowed[1][2]
Reproductive toxicity Category 2 H361: Suspected of damaging fertility or the unborn child[1]
Specific target organ toxicity - single exposure Category 1 H370: Causes damage to organs (Nervous system)[1]
Short-term (acute) aquatic hazard Category 1 H410: Very toxic to aquatic life with long lasting effects[1]

| Long-term (chronic) aquatic hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects[1] |

No specific occupational exposure limits (e.g., PEL, TLV) have been established for this compound. Therefore, all work should be conducted under the precautionary principle to minimize exposure to the lowest achievable level.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound.[3] The recommended PPE provides a barrier against skin contact, inhalation, and eye exposure.[3]

Recommended PPE for Handling this compound

Protection Type Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber) Prevents skin contact. Change gloves immediately if contaminated.[4]
Body Protection Protective clothing (e.g., fully-buttoned lab coat, chemical-resistant suit) Protects skin from spills and contamination.[1]
Eye/Face Protection Safety glasses with side-shields or goggles, and a face shield Protects against splashes and airborne particles.[1][5]

| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder outside of a containment system to prevent inhalation.[6] |

The following workflow diagram outlines the process for selecting the appropriate level of PPE based on the specific handling task.

This compound PPE Selection Workflow start Start: Task Assessment task What is the handling task? start->task storage Transporting or moving sealed containers task->storage Storage/Transport weighing Weighing or manipulating solid this compound task->weighing Solid Handling solution Preparing or handling This compound solutions task->solution Solution Handling spill Spill Cleanup task->spill Spill ppe_min Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves storage->ppe_min ppe_adv Advanced PPE: - Chemical-Resistant Suit - Nitrile Gloves (double-gloved) - Goggles & Face Shield - NIOSH-approved Respirator weighing->ppe_adv solution->ppe_adv spill->ppe_adv end_node End: Proceed with Task ppe_min->end_node ppe_adv->end_node

Caption: PPE selection workflow for this compound handling.

Operational Plans: Handling and PPE Protocols

Adherence to strict procedural steps for handling and for donning and doffing PPE is mandatory to prevent contamination and exposure.

Handling Solid this compound

All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood or a similar ventilated enclosure to minimize inhalation risk.[4]

  • Preparation : Designate a specific work area for handling this compound.[4] Cover the work surface with absorbent, leak-proof bench pads.[4]

  • Weighing : If weighing dry powder, place the balance inside the chemical fume hood.[4] Alternatively, pre-weigh a sealed container, add the powder inside the hood, seal the container, and then move it to the balance for weighing.[4]

  • Manipulation : Use tools and techniques that minimize dust generation. An anti-static gun can be useful if the powder is prone to static cling.[4]

  • Post-Handling : After handling, decontaminate the work area by wet-wiping with a suitable solvent or using a HEPA-filtered vacuum.[4]

Procedure for Donning PPE

The correct sequence for putting on PPE creates a protective barrier against hazardous materials.[7]

  • Hand Hygiene : Begin by thoroughly washing your hands with soap and water or using an alcohol-based sanitizer.[7]

  • Gown/Suit : Put on the protective gown or suit, ensuring it provides full coverage of the torso and arms.[7]

  • Respirator/Mask : If required, put on the respirator. Perform a seal check to ensure it fits correctly.[2]

  • Eye/Face Protection : Put on goggles or safety glasses. If splashes are a significant risk, add a face shield.[7]

  • Gloves : Don gloves last. Ensure the cuffs of the gloves extend over the sleeves of the gown or suit to create a seal.[2][7]

Procedure for Doffing PPE

The doffing process is critical for preventing self-contamination from used PPE.[8] The guiding principle is to avoid touching the outside of contaminated items with bare skin.[8][9]

  • Gloves (Outer Pair if Double-Gloved) : Remove the first layer of protection, which is typically the most contaminated.

  • Gown/Suit : Unfasten the suit. Roll it down and away from the body, turning it inside-out as it is removed.[2]

  • Hand Hygiene : Immediately after removing the gown and gloves, perform hand hygiene.[2]

  • Eye/Face Protection : Remove the face shield or goggles from the back by lifting the headband. Avoid touching the front surface.[2]

  • Respirator/Mask : Remove the respirator by handling only the straps, without touching the front of the mask.[2]

  • Final Hand Hygiene : Perform a final, thorough hand washing.[2]

Disposal Plan

This compound is very toxic to aquatic life, and its disposal must be managed to prevent environmental release.[1] All contaminated materials must be disposed of as hazardous waste.

  • Waste Collection : Collect all disposable PPE, contaminated labware, and residual this compound in a designated, sealed, and clearly labeled hazardous waste container.

  • Spillage : In case of a spill, collect the spillage.[1] Avoid dust formation and prevent the material from entering drains.[10] Use appropriate PPE during cleanup.

  • Final Disposal : Dispose of the waste container through an approved waste disposal plant, following all local, state, and federal regulations.[1]

The following diagram illustrates the decision-making process for the proper disposal of materials associated with this compound use.

This compound Disposal Workflow start Start: Material for Disposal is_contaminated Is the material contaminated with this compound? start->is_contaminated item_type What type of material? is_contaminated->item_type Yes normal_trash Action: Dispose in Regular Trash is_contaminated->normal_trash No ppe Contaminated PPE (Gloves, Gown, etc.) item_type->ppe labware Contaminated Labware (Pipette tips, tubes, etc.) item_type->labware chemical_waste Grossly Contaminated Items or Bulk this compound Powder/Solution item_type->chemical_waste haz_waste Action: Place in a sealed, labeled Hazardous Waste Container ppe->haz_waste labware->haz_waste chemical_waste->haz_waste approved_disposal Action: Arrange for pickup by an approved waste disposal service haz_waste->approved_disposal end_node End: Disposal Complete normal_trash->end_node approved_disposal->end_node

Caption: Disposal workflow for this compound and associated materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cellocidin
Reactant of Route 2
Cellocidin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。